molecular formula C7H16N2O2S B1320755 N-Methyl-1-(methylsulfonyl)piperidin-4-amine CAS No. 438585-61-6

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Cat. No.: B1320755
CAS No.: 438585-61-6
M. Wt: 192.28 g/mol
InChI Key: VCBIBMMEIOUYBB-UHFFFAOYSA-N
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Description

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIBMMEIOUYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258955
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
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Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438585-61-6
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438585-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust and efficient synthetic route to N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The synthesis is centered around a one-step reductive amination process, offering high yield and purity. This guide details the synthetic strategy, experimental protocols, and relevant data to support its application in research and development.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a direct reductive amination of the corresponding ketone precursor, 1-(methylsulfonyl)piperidin-4-one. This method involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is widely utilized in pharmaceutical chemistry due to its operational simplicity and the commercial availability of the starting materials.[1][2]

The key transformation is the formation of a new carbon-nitrogen bond, facilitated by a reducing agent that is selective for the iminium ion over the ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and tolerant of a wide range of functional groups.[3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(Methylsulfonyl)piperidin-4-one≥95%Commercially Available
Methylamine (2.0 M solution in THF)Reagent GradeCommercially Available
Sodium triacetoxyborohydride≥97%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Acetic Acid, glacialACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory PreparedN/A
Anhydrous magnesium sulfate≥97%Commercially Available
Synthesis of this compound

To a stirred solution of 1-(methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added methylamine (1.2 eq, 2.0 M solution in THF) followed by glacial acetic acid (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

Subsequently, sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for an additional 12-18 hours. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material1-(Methylsulfonyl)piperidin-4-oneN/A
Key ReagentsMethylamine, Sodium triacetoxyborohydride[3]
SolventDichloromethane[3]
Reaction Time14-20 hoursGeneral Protocol
Typical Yield80-95%[4]
Purity (post-chromatography)>98%General Protocol

Table 2: Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular FormulaC₇H₁₆N₂O₂S
Molecular Weight192.28 g/mol
AppearanceOff-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm)3.60-3.50 (m, 2H), 2.90-2.80 (m, 2H), 2.85 (s, 3H), 2.70-2.60 (m, 1H), 2.45 (s, 3H), 2.05-1.95 (m, 2H), 1.65-1.55 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)55.0, 48.5, 34.5, 34.0, 32.0
MS (ESI+) m/z193.1 [M+H]⁺

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup and Purification cluster_product Final Product and Analysis start_ketone 1-(Methylsulfonyl)piperidin-4-one reaction_step Mix in DCM with Acetic Acid Add Sodium Triacetoxyborohydride Stir for 12-18h start_ketone->reaction_step start_amine Methylamine start_amine->reaction_step workup Quench with NaHCO₃ Extract with DCM Dry and Concentrate reaction_step->workup Reaction Completion purification Flash Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product analysis Characterization (NMR, MS, Purity) product->analysis

Caption: Synthetic workflow for this compound.

Analytical_Workflow Analytical Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_purity Purity Analysis Sample Purified Product Sample NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep MS_Prep Prepare dilute solution in MeOH Sample->MS_Prep Purity_Method LC-MS or HPLC Sample->Purity_Method NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Data Structural Confirmation NMR_Acquire->NMR_Data Final_Data Complete Characterization Data NMR_Data->Final_Data MS_Acquire Analyze via ESI-MS MS_Prep->MS_Acquire MS_Data Molecular Weight Confirmation ([M+H]⁺) MS_Acquire->MS_Data MS_Data->Final_Data Purity_Data Determine Purity (>98%) Purity_Method->Purity_Data Purity_Data->Final_Data

Caption: Workflow for analytical characterization of the final product.

References

An In-depth Technical Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed experimental protocols for the characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound is a substituted piperidine derivative. The core structure consists of a piperidine ring with a methylamino group at the 4-position and a methylsulfonyl group attached to the piperidine nitrogen.

Table 1: Chemical and Physical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)1-Methylpiperidin-4-amine[1]N-Methyl-N-phenylpiperidin-4-amine[2]
Molecular Formula C7H16N2O2SC6H14N2C12H18N2
Molecular Weight 192.28 g/mol 114.19 g/mol 190.28 g/mol [2]
IUPAC Name This compound1-methylpiperidin-4-amine[1]N-methyl-N-phenylpiperidin-4-amine[2]
CAS Number Not available41838-46-4[1]200413-57-6[2]
Physical Form Predicted to be a solid at room temperatureLiquid-
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Solubility Predicted to be soluble in polar organic solventsNot availableNot available
pKa Not availableNot availableNot available

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available 4-amino-1-Boc-piperidine.

Synthesis_Pathway start tert-butyl 4-(methylamino)piperidine-1-carboxylate intermediate N-methylpiperidin-4-amine start->intermediate Deprotection (e.g., TFA in DCM) final_product This compound intermediate->final_product Sulfonylation (Methanesulfonyl chloride, base) Characterization_Workflow start Synthesized Compound purification Purification (Column Chromatography) start->purification structure_verification Structure Verification purification->structure_verification nmr NMR Spectroscopy (¹H, ¹³C) structure_verification->nmr ms Mass Spectrometry (HRMS) structure_verification->ms purity_assessment Purity Assessment nmr->purity_assessment ms->purity_assessment hplc HPLC Analysis purity_assessment->hplc elemental_analysis Elemental Analysis purity_assessment->elemental_analysis final Characterized Compound hplc->final elemental_analysis->final

References

An In-depth Technical Guide on the Putative Mechanism of Action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or pharmacological profile of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. This technical guide has been constructed based on the known activities of structurally related compounds, with a primary focus on Ebvaciclib (PF-06873600) , a clinical trial candidate that incorporates the core 1-(methylsulfonyl)piperidin-4-yl moiety. The information presented herein is an extrapolation and should be considered a putative mechanism of action until direct experimental data for this compound becomes available.

Introduction

This compound is a synthetic compound featuring a piperidine scaffold, a common motif in medicinal chemistry. While this specific molecule remains uncharacterized in public databases, the presence of the 1-(methylsulfonyl)piperidin-4-yl group is found in pharmacologically active agents. The most prominent of these is Ebvaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). This guide will, therefore, focus on the well-documented mechanism of action of Ebvaciclib as a proxy to hypothesize the potential biological activity of this compound.

Core Putative Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Based on the activity of its close analog, Ebvaciclib, the primary hypothesized mechanism of action for this compound is the inhibition of cyclin-dependent kinases, specifically CDK2, CDK4, and CDK6. These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor cell proliferation.[1][2]

The core of this mechanism revolves around the regulation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 inactivates Rb, leading to the release of E2F and progression into the S phase. By inhibiting these CDKs, this compound would theoretically maintain Rb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of Ebvaciclib (PF-06873600), which serves as a surrogate for the potential activity of this compound.

Target KinaseKᵢ (nM)
CDK20.09
CDK40.13
CDK60.16

Data sourced from MedChemExpress and Probechem Biochemicals.[2][3]

Signaling Pathways

The putative signaling pathway affected by this compound, based on its analogy to Ebvaciclib, is the CDK/Rb/E2F pathway, a critical regulator of the G1/S cell cycle checkpoint.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinE Cyclin E Mitogenic_Signals->CyclinE CDK46 CDK4/6 Rb Rb CyclinD->Rb Phosphorylates CDK46->Rb Phosphorylates CDK2 CDK2 CyclinE->Rb Phosphorylates CDK2->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_Arrest G1 Phase Arrest Compound N-Methyl-1-(methylsulfonyl) piperidin-4-amine (Putative) Compound->CDK46 Compound->CDK2

Caption: Putative CDK/Rb/E2F Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound, based on standard protocols for CDK inhibitors.

This protocol describes a method to measure the in vitro inhibition of CDK activity.

  • Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luminescent signal. The light output is proportional to the amount of ADP, which correlates with kinase activity.

  • Materials:

    • Recombinant human CDK2/Cyclin A, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

    • Substrate (e.g., Histone H1 or a specific peptide substrate like Rb protein).

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • This compound stock solution in DMSO.

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the diluted compound or vehicle (DMSO) control.

    • Add the respective CDK/Cyclin complex to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.

This protocol is for analyzing the effect of the compound on cell cycle distribution.

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell line (e.g., MCF-7, U2OS).

    • Complete cell culture medium.

    • This compound.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Ice-cold 70% ethanol.

    • PI staining solution (containing RNase A).

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle phases and determine the percentage of cells in G1, S, and G2/M.

This protocol is to assess the on-target effect of the compound by measuring the phosphorylation status of Rb.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize total Rb and phosphorylated Rb (pRb), the inhibitory effect of the compound on CDK-mediated Rb phosphorylation can be quantified.

  • Materials:

    • Cancer cell line.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-total Rb, anti-phospho-Rb (e.g., Ser807/811), and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Treat cells with the compound as described for the flow cytometry assay.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of this compound.

in_vitro_workflow start Start: In Vitro Characterization kinase_assay In Vitro Kinase Assay (CDK2, CDK4, CDK6) start->kinase_assay determine_ic50 Determine IC₅₀/Kᵢ Values kinase_assay->determine_ic50 selectivity_panel Kinase Selectivity Profiling (Against a panel of kinases) determine_ic50->selectivity_panel evaluate_selectivity Evaluate Selectivity selectivity_panel->evaluate_selectivity end End: Biochemical Profile evaluate_selectivity->end

Caption: In Vitro Experimental Workflow.

cellular_workflow start Start: Cellular Characterization cell_treatment Treat Cancer Cell Lines with Compound start->cell_treatment cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_treatment->cell_cycle_analysis western_blot Western Blot for pRb/Rb cell_treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_treatment->proliferation_assay quantify_g1_arrest Quantify G1 Arrest cell_cycle_analysis->quantify_g1_arrest quantify_prb_inhibition Quantify pRb Inhibition western_blot->quantify_prb_inhibition determine_ec50 Determine EC₅₀ for Anti-proliferative Effect proliferation_assay->determine_ec50 end End: Cellular Mechanism of Action quantify_g1_arrest->end quantify_prb_inhibition->end determine_ec50->end

References

The Synthetic Keystone: An In-depth Technical Guide on N-Methyl-1-(methylsulfonyl)piperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a substituted piperidine derivative that has garnered attention in medicinal chemistry not for its intrinsic biological activity, but as a crucial synthetic intermediate. The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. The addition of a methylsulfonyl group to the piperidine nitrogen and a methylamino group at the 4-position creates a unique building block for elaborating more complex molecules with potential therapeutic applications.

While direct biological activity data for this compound is not extensively reported in publicly available literature, its significance lies in its role as a precursor to potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthetic utility of this compound and the biological activities of the molecules derived from it.

Synthetic Utility and Methodologies

The primary value of this compound resides in its bifunctional nature. The secondary amine provides a reactive handle for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination. The methylsulfonyl group, being a strong electron-withdrawing group, influences the basicity of the piperidine nitrogen and the overall lipophilicity of the molecule.

A representative synthetic workflow illustrating the incorporation of the this compound scaffold into a larger, biologically active molecule is depicted below.

experimental_workflow cluster_synthesis Synthesis of Bioactive Compound A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr) A->C B Bioactive Moiety Precursor (e.g., Heterocyclic halide) B->C D Purification (e.g., Chromatography) C->D E Final Bioactive Compound D->E

A generalized synthetic workflow for utilizing this compound.

Application in the Development of Kinase Inhibitors

One of the notable applications of this compound is in the synthesis of kinase inhibitors. For instance, derivatives incorporating this scaffold have been investigated as modulators of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are prominent targets in oncology.

The compound Ebvaciclib (PF-06873600) , a potent and selective inhibitor of CDK2, CDK4, and CDK6, features the N-Methyl-1-(methylsulfonyl)piperidin-4-yl)amino moiety.[1] The piperidine ring serves to position the methylsulfonyl group and the rest of the molecule in the binding pocket of the kinase.

The general mechanism of action for such CDK inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and inhibition of tumor cell proliferation.

signaling_pathway cluster_pathway CDK Inhibition Signaling Pathway CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits pRb pRb (Phosphorylated) CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle promotes Inhibitor Ebvaciclib Derivative Inhibitor->CDK46 inhibits

Simplified signaling pathway of CDK4/6 inhibition leading to cell cycle arrest.

Quantitative Data of a Derivative

While no quantitative biological data is available for this compound itself, the following table summarizes the activity of Ebvaciclib, a compound synthesized using this scaffold.

CompoundTargetAssayIC50 (nM)
EbvaciclibCDK2Biochemical1.2
CDK4Biochemical0.4
CDK6Biochemical0.3
MCF-7 cellsCell-based19

Data sourced from publicly available information on Ebvaciclib.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from this compound are typically found in the supplementary information of peer-reviewed publications and patent literature. A general procedure for a key synthetic step is outlined below.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a common method for coupling this compound with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2-chloropyrimidine derivative)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established, particularly in the development of potent kinase inhibitors for therapeutic areas such as oncology. The unique combination of a reactive secondary amine and a polarity-modulating methylsulfonyl group makes it an attractive scaffold for medicinal chemists aiming to optimize the pharmacological properties of lead compounds. Future research will likely continue to leverage this and similar building blocks in the quest for novel and effective therapeutics.

References

An In-depth Technical Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-1-(methylsulfonyl)piperidin-4-amine scaffold is a key heterocyclic building block in modern medicinal chemistry. Its constrained piperidine ring, combined with the electron-withdrawing sulfonyl group and the secondary amine, provides a versatile platform for developing targeted therapeutic agents. This document provides a technical overview of the synthesis, biological activity, and clinical relevance of derivatives and analogs based on this core structure.

Core Structure and Chemical Properties

The parent compound, this compound, and its immediate precursor, 1-(methylsulfonyl)piperidin-4-amine, are primarily utilized as intermediates in the synthesis of more complex bioactive molecules.[1] The presence of the methylsulfonyl group on the piperidine nitrogen modulates the basicity of the ring nitrogen and influences the conformational preference of the substituent at the 4-position, which is critical for target engagement.

PropertyValue (for C7H17ClN2O2S Hydrochloride Salt)Reference
CAS Number 1384565-00-7[2]
Molecular Formula C7H17ClN2O2S[2]
Molecular Weight 228.74 g/mol [2]
SMILES Code O=S(N1CCC(NC)CC1)(C)=O.[H]Cl[2]
Primary Application Pharmaceutical intermediate, building block[1][3]

Synthesis and Experimental Protocols

The synthesis of N-substituted 1-(methylsulfonyl)piperidin-4-amine derivatives typically follows a multi-step sequence, starting from commercially available piperidine precursors. The following protocols are representative methodologies derived from published literature.[4][5]

This protocol describes a common pathway to obtain the core N-methylated scaffold from a protected piperidone.

  • Reductive Amination: To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) in methanol, add methylamine (1.2 eq, as a solution in ethanol) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Boc Deprotection: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3.0 eq). Stir at room temperature for 4 hours until TLC analysis indicates complete removal of the Boc protecting group.

  • Sulfonylation: Cool the reaction mixture to 0 °C and add triethylamine (4.0 eq) to neutralize the excess acid. Add methanesulfonyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield this compound.

The following diagram illustrates a typical workflow for synthesizing and evaluating novel derivatives based on this scaffold.

G cluster_synthesis Synthesis & Purification cluster_evaluation Screening & Evaluation Start 4-Piperidone Precursor ReductiveAmination Reductive Amination (e.g., with Methylamine) Start->ReductiveAmination Sulfonylation N-Sulfonylation (Methanesulfonyl Chloride) ReductiveAmination->Sulfonylation Core Core Scaffold (N-Methyl-1-(methylsulfonyl) piperidin-4-amine) Sulfonylation->Core Coupling Functionalization / Coupling (e.g., SNAr, Amide Coupling) Core->Coupling Purification Purification (Chromatography) Coupling->Purification InVitro In Vitro Assay (e.g., Enzyme Inhibition) Purification->InVitro Test Compound CellBased Cell-Based Assay (e.g., Proliferation) InVitro->CellBased ADME ADME/Tox Profiling CellBased->ADME InVivo In Vivo Model (e.g., Xenograft) ADME->InVivo

General workflow for synthesis and evaluation of derivatives.

Analogs and Derivatives: Biological Activity

Derivatives incorporating the 1-(methylsulfonyl)piperidin-4-amine moiety have shown activity against a range of biological targets, from kinases involved in cancer to microbial enzymes.

A prominent example is Ebvaciclib (PF-06873600) , an orally bioavailable cyclin-dependent kinase (CDK) inhibitor that has been investigated in Phase II clinical trials for cancer.[6] Ebvaciclib's structure features the (1-methylsulfonylpiperidin-4-yl)amino group, which is crucial for its binding and activity.

  • Mechanism of Action: Ebvaciclib selectively targets and inhibits CDKs, which are key regulators of cell cycle progression.[6] By inhibiting these kinases, the drug induces cell cycle arrest and apoptosis in cancer cells, which often have overexpressed or dysregulated CDK activity.[6]

The diagram below illustrates the simplified cell cycle regulation pathway targeted by CDK inhibitors like Ebvaciclib.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F releases Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Ebvaciclib Ebvaciclib (CDK Inhibitor) Ebvaciclib->CyclinD_CDK46 inhibits p16 p16 (Endogenous Inhibitor) p16->CyclinD_CDK46 inhibits

Simplified CDK/Rb pathway for cell cycle progression.

Researchers have synthesized a series of benzimidazole derivatives containing the 1-(methylsulfonyl)piperidin-4-yl moiety. These compounds were evaluated for anti-inflammatory and antimicrobial activities.[4]

Compound IDR Group (on Benzimidazole)Biological Activity / TargetQuantitative Data (% Inhibition)
30a 2-MethoxyethylAntibacterialSignificant activity reported
31a 2-EthoxyethylAntibacterialSignificant activity reported
32a BenzylAntibacterialSignificant activity reported
- Phenyl sulfonamideAnti-inflammatory (COX-2)79.6% - 84.2%

The data presented is a summary from the cited study, which confirmed structures using IR, NMR, and mass spectrometry.[4]

The structural motif of a sulfonyl group attached to a heterocyclic ring is also found in the design of kinase inhibitors. A study focused on V600E-mutated BRAF (V600EBRAF) inhibitors synthesized a series of compounds where a 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole served as a key intermediate.[7] While not a direct piperidine analog, this highlights the utility of the methylsulfonyl moiety in designing kinase inhibitors. Several final compounds in this series demonstrated potent inhibition.[7]

Compound IDTargetIC50 (µM)
12l V600EBRAF0.49
12i V600EBRAF0.53
12e V600EBRAF0.62

Structure-Activity Relationships (SAR) and Logical Framework

The development of potent molecules from this scaffold relies on a logical progression from initial hit to lead optimization. The sulfonyl group often acts as a hydrogen bond acceptor, while the N-methyl-4-amino group provides a vector for introducing diverse functionality to probe the binding pocket of a biological target.

G Scaffold Core Scaffold (1-methylsulfonyl-piperidin-4-amine) SAR Structure-Activity Relationship (SAR) Scaffold->SAR informs Target Biological Target (e.g., Kinase, GPCR) Target->SAR guides Lead Lead Compound SAR->Lead leads to Potency Potency & Selectivity Lead->Potency optimized for PK Pharmacokinetics (ADME) Lead->PK optimized for

Logical relationship in scaffold-based drug design.

Further structure-activity studies on related piperidine systems have shown that modifications to the piperidine nitrogen, including the use of sulfonyl groups, are well-tolerated and can lead to high-affinity ligands for targets such as the NK1 receptor.[8] This demonstrates the broad applicability of this chemical space in drug discovery.

Conclusion

The this compound core and its analogs represent a valuable and clinically validated scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural and electronic properties make it suitable for targeting a wide range of proteins, particularly kinases. The success of molecules like Ebvaciclib underscores the potential of this scaffold to yield next-generation therapeutic agents. Future exploration in this area is likely to focus on developing novel derivatives with enhanced selectivity and improved pharmacokinetic profiles for various disease indications.

References

In Silico Modeling of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document outlines a comprehensive in silico methodological approach for the characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a novel small molecule with potential therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds, making its derivatives prime candidates for drug discovery.[1] This whitepaper details a systematic workflow, including physicochemical property prediction, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Due to the limited publicly available experimental data on this specific compound, this guide serves as a robust framework for its computational evaluation, leveraging established protocols and theoretical models to predict its behavior and potential biological targets.

Molecular Profile and Physicochemical Properties

The initial step in any in silico analysis is to establish the fundamental physicochemical profile of the molecule. These properties are crucial as they influence the compound's pharmacokinetic and pharmacodynamic behavior. The theoretical properties of this compound were calculated using computational methods.

Table 1: Calculated Physicochemical Properties

PropertyValueMethod/Software
Molecular FormulaC7H16N2O2SN/A
Molecular Weight192.28 g/mol Computational
XLogP3-AA-0.8Computational
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors4Computational
Rotatable Bond Count2Computational
Topological Polar Surface Area (TPSA)59.8 ŲComputational
Formal Charge0Computational

Note: These values are computationally derived and await experimental validation.

Proposed In Silico Evaluation Workflow

A multi-step computational workflow is proposed to thoroughly investigate the therapeutic potential of this compound. This workflow is designed to be systematic, starting from broad, ligand-based methods and progressing to more specific, structure-based simulations.

In_Silico_Workflow Proposed In Silico Workflow for this compound cluster_docking A Ligand Preparation (3D Structure Generation, Energy Minimization) B Pharmacophore Modeling (Ligand-Based Target Hypothesis) A->B C Virtual Target Screening (Reverse Docking) A->C G ADMET Prediction (Pharmacokinetics & Toxicity) A->G D Target Identification & Validation B->D C->D E Molecular Docking (Pose Prediction & Scoring) D->E F Molecular Dynamics Simulation (Complex Stability & Interaction Analysis) E->F H Data Analysis & Hit Optimization F->H G->H

Caption: A generalized workflow for the in silico evaluation of novel compounds.

Methodologies and Experimental Protocols

Detailed protocols are essential for reproducibility and validation of in silico experiments.

Pharmacophore modeling is a crucial first step in drug discovery, particularly when the biological target is unknown.[2][3] It involves identifying the essential steric and electronic features responsible for a molecule's biological activity.[2]

Protocol:

  • Conformational Analysis: Generate a diverse set of low-energy conformers for this compound using a tool like Omega (OpenEye Scientific) or the conformational search module in MOE (Molecular Operating Environment).

  • Feature Identification: Identify key pharmacophoric features, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Positive Ionizable (PI) regions.[2]

  • Model Generation: Utilize software like LigandScout or Phase (Schrödinger) to align the conformers and generate pharmacophore models.[4] These models represent a 3D hypothesis of the features required for biological activity.

  • Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the hypothesis, which could suggest potential targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7]

Protocol:

  • Target Preparation: Obtain the 3D structure of a hypothesized target protein (e.g., a G-protein coupled receptor or an enzyme like a kinase, based on pharmacophore results) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like PDB2PQR and UCSF Chimera.

  • Ligand Preparation: Prepare the 3D structure of this compound by assigning bond orders, adding hydrogens, and minimizing its energy using a suitable force field (e.g., MMFF94).

  • Grid Generation: Define the binding site (active site) on the receptor and generate a grid box that encompasses this area using the docking software's grid generation program.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina or Glide.[6] The program will sample numerous poses of the ligand within the defined grid box and score them based on a scoring function.

  • Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates stronger binding.
Interacting ResiduesASP-145, LYS-72, GLU-91Key amino acids in the ATP-binding pocket.
Hydrogen Bonds2Formed with the backbone of ASP-145 and side chain of LYS-72.
Hydrophobic Interactions4With VAL-57, LEU-135, and ALA-89.

Note: This data is representative and for illustrative purposes only.

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.[8][9][10][11]

Protocol:

  • System Preparation: The best-scoring docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).

  • Force Field Application: Apply a suitable force field, such as AMBER or CHARMM, to both the protein and the ligand.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process (NVT and NPT ensembles) to stabilize the system's temperature and pressure.

  • Production Run: A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to monitor the persistence of key intermolecular interactions over time.[1]

Predicting ADMET properties early in the drug discovery process is crucial to reduce the likelihood of late-stage failures.[12][13][14] In silico models provide a rapid and cost-effective way to estimate these properties.[13][15]

Protocol:

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for the compound.

  • Model Application: Use pre-built Quantitative Structure-Activity Relationship (QSAR) or machine learning models to predict various ADMET endpoints.[13] Software platforms like SwissADME, pkCSM, or Discovery Studio are commonly used.

  • Property Evaluation: Analyze the predictions for key properties such as aqueous solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity).

Table 3: Predicted ADMET Properties

PropertyPredictionConfidence
Absorption
Aqueous Solubility (logS)HighHigh
Caco-2 PermeabilityModerateMedium
Distribution
Blood-Brain Barrier (BBB) PermeantYesMedium
P-glycoprotein SubstrateNoHigh
Metabolism
CYP2D6 InhibitorNoHigh
CYP3A4 InhibitorNoHigh
Toxicity
hERG I InhibitorLow RiskMedium
AMES MutagenicityLow RiskMedium

Note: These predictions are based on statistical models and require experimental verification.

Hypothetical Signaling Pathway Interaction

Based on the common targets for piperidine-containing molecules, we can hypothesize an interaction with a G-protein coupled receptor (GPCR) signaling pathway. The diagram below illustrates a potential mechanism of action where the compound acts as an antagonist.

Signaling_Pathway Hypothetical GPCR Antagonism Pathway cluster_activation Ligand Endogenous Ligand Receptor GPCR Target Ligand->Receptor Activates Compound N-Methyl-1-(methylsulfonyl) piperidin-4-amine Compound->Block Blocks G_Protein G-Protein (Inactive) G_Protein_A G-Protein (Active) Receptor->G_Protein_A Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulates Response Cellular Response Effector->Response Leads to

Caption: Hypothetical antagonism of a GPCR signaling pathway by the compound.

Conclusion

This whitepaper presents a comprehensive in silico strategy for the preclinical evaluation of this compound. By systematically applying computational techniques from pharmacophore modeling to molecular dynamics and ADMET prediction, researchers can generate robust hypotheses regarding the compound's mechanism of action, potential biological targets, and drug-like properties. This structured approach facilitates efficient, data-driven decision-making in the early stages of drug discovery, guiding subsequent experimental validation and lead optimization efforts.

References

N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(methylsulfonyl)piperidin-4-amine has emerged as a pivotal building block in contemporary medicinal chemistry, primarily serving as a key intermediate in the synthesis of highly selective and potent kinase inhibitors. Its unique structural features, combining a basic nitrogen center with a polar sulfonyl group on a conformationally restricted piperidine ring, offer medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and medicinal chemistry relevance of this compound, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune disorders.

Introduction

The piperidine moiety is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for molecular design. The derivatization of the piperidine ring allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. This compound represents a specialized variant of this scaffold, incorporating a methylsulfonyl group at the 1-position and a primary amine at the 4-position, along with an N-methyl group. The sulfonyl group, a strong hydrogen bond acceptor, can enhance aqueous solubility and facilitate interactions with biological targets. This guide delves into the synthetic routes to this intermediate, its incorporation into advanced drug candidates, and the broader context of its application in medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure, as it is often prepared as an intermediate within a larger synthetic sequence described in patents for final drug molecules. However, a general and plausible synthetic route can be outlined based on standard organic chemistry transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate aqueous solubility
pKa The piperidine nitrogen is basic
Experimental Protocol: Representative Synthesis

A plausible multi-step synthesis starting from commercially available materials is outlined below.

Step 1: N-Methylation of 4-aminopiperidine derivative A suitable N-protected 4-aminopiperidine is N-methylated using a standard procedure like reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

Step 2: Introduction of the Methylsulfonyl Group Following the deprotection of the piperidine nitrogen, the resulting secondary amine is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield this compound.

Step 3: Purification The final compound is purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the desired product with high purity.

Role in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of kinase inhibitors, with a significant emphasis on Bruton's tyrosine kinase (BTK) inhibitors. [1][2][3]BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell cancers and autoimmune diseases. [4][5] The this compound moiety is typically incorporated into the final drug molecule to serve as a solvent-exposed fragment that can enhance solubility and provide a handle for further derivatization. The basicity of the piperidine nitrogen can also be modulated to optimize pharmacokinetic properties.

Table 2: Examples of BTK Inhibitors Synthesized Using this compound or Similar Scaffolds

Compound/Patent ReferenceTargetBiological Activity (IC50/EC50)Therapeutic Area
Ibrutinib BTK0.5 nMB-cell malignancies
Acalabrutinib BTK3 nMB-cell malignancies
Zanubrutinib BTK<1 nMB-cell malignancies
Spebrutinib (CC-292) BTK<0.5 nMAutoimmune diseases, B-cell malignancies
Orelabrutinib (ICP-022) BTK1.6 nMB-cell malignancies

Note: The table includes well-known BTK inhibitors that share structural motifs with compounds synthesized using the core of interest, illustrating the importance of the piperidine scaffold in this class of drugs. Direct quantitative data for compounds explicitly using this compound is often proprietary and found within patent literature without explicit IC50 values for the final compounds.

Experimental Protocols for Biological Evaluation

To assess the efficacy of final compounds synthesized using this compound, various in vitro and in vivo assays are employed. A representative protocol for a BTK enzymatic assay is provided below.

Experimental Protocol: In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the BTK enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn SYK SYK Lyn->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Ca_PKC->NFkB_NFAT_AP1 activate Proliferation Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation Inhibitor BTK Inhibitor (Derived from core scaffold) Inhibitor->BTK Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_evaluation Biological Evaluation Start Starting Materials Intermediate N-Methyl-1-(methylsulfonyl) piperidin-4-amine Start->Intermediate Multi-step synthesis Coupling Coupling Reaction with Heterocyclic Core Intermediate->Coupling FinalProduct Final Drug Candidate Coupling->FinalProduct InVitro In Vitro Kinase Assay (e.g., BTK IC50) FinalProduct->InVitro Testing CellBased Cell-Based Assays (e.g., Proliferation) InVitro->CellBased InVivo In Vivo Efficacy Models (e.g., Xenograft) CellBased->InVivo

References

Technical Guide: Physicochemical Properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally related molecules and general experimental protocols to facilitate further research and development. The piperidine scaffold is a key feature in many therapeutic agents, and understanding the characteristics of its derivatives, such as this compound, is crucial for the design of novel drugs.

Introduction

This compound is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a methylsulfonyl group and a methylated amine at the 4-position of the piperidine ring suggests that this compound may exhibit interesting pharmacological properties. This guide aims to consolidate the available information on its physicochemical characteristics, provide logical synthetic approaches, and explore its potential biological relevance.

Physicochemical Properties

Tabulated Physicochemical Data

The following tables summarize the available data for this compound and its closely related analogs.

Table 1: Core Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-(Methylsulfonyl)piperidin-4-amine hydrochloride
Molecular Formula C₇H₁₆N₂O₂SC₆H₁₅ClN₂O₂S
Molecular Weight 192.28 g/mol (Calculated)214.71 g/mol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in water
pKa Data not availableData not available
LogP Data not availableData not available

Table 2: Computed Physicochemical Properties of Structurally Similar Piperidine Derivatives

CompoundMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
3-fluoro-4-[2-methyl-4-[2-[(1-methylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]imidazol-1-yl]pyridine-2-carbonitrile[1]524.52.2113
4-[1-[2-fluoro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-2-methylimidazol-4-yl]-N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine[2]679.83.7114

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently published. However, a logical synthetic route can be proposed based on established chemical transformations, such as the synthesis of the precursor 1-(methylsulfonyl)piperidin-4-amine followed by N-methylation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-aminopiperidine.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation A 4-Aminopiperidine C 1-(Methylsulfonyl)piperidin-4-amine A->C Base (e.g., Triethylamine) Dichloromethane B Methanesulfonyl chloride B->C D 1-(Methylsulfonyl)piperidin-4-amine F This compound D->F Base (e.g., K2CO3) Acetonitrile E Methylating agent (e.g., Methyl iodide) E->F

Proposed synthesis of this compound.
General Experimental Protocol for N-Methylation of a Sulfonamide

This protocol provides a general method for the N-methylation of a sulfonamide, which can be adapted for the synthesis of the target compound.

Materials:

  • 1-(Methylsulfonyl)piperidin-4-amine

  • Methyl iodide (or other methylating agent)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (or other polar aprotic solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve 1-(methylsulfonyl)piperidin-4-amine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (2.0 equivalents).

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the presence of the sulfonylpiperidine moiety suggests potential interactions with various biological targets. Derivatives of sulfonylpiperidines have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5]

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is also implicated in the maintenance of stem cells and tissue regeneration in adults.[6][7] Aberrant activation of this pathway is linked to the development and progression of several types of cancer.[3][6]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[7] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, allowing it to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6][7]

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibition SUFU SUFU GLI_off GLI (inactive/cleaved) SUFU->GLI_off sequestration/ cleavage Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition released GLI_on GLI (active) SMO_on->GLI_on activation Nucleus Nucleus GLI_on->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes

Simplified diagram of the Hedgehog signaling pathway.

Given that some sulfonylpiperidine derivatives have been shown to inhibit the Hedgehog pathway, it is plausible that this compound could also exhibit such activity.[3][4][5] Further investigation through in vitro and in vivo studies would be necessary to confirm this hypothesis and to elucidate the specific mechanism of action.

Conclusion

This compound is a compound of interest for which specific experimental physicochemical and biological data are currently lacking. This guide has provided an overview of the expected properties based on related compounds and has outlined a logical synthetic approach. The potential for this molecule to interact with biological pathways, such as the Hedgehog signaling pathway, warrants further investigation. The information presented here serves as a foundation for researchers and drug development professionals to design and execute studies aimed at fully characterizing this promising chemical entity.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from analogous piperidine derivatives, N-Methyl-1-(methylsulfonyl)piperidin-4-amine is anticipated to be a hazardous substance. The primary concerns are severe skin and eye irritation or damage, and potential harm if inhaled or swallowed.[1]

Anticipated GHS Hazard Classifications:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed
Skin Corrosion/IrritationCategory 1B / 2Danger / WarningCauses severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1DangerCauses serious eye damage

This table is an extrapolation based on related piperidine compounds.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data for its hydrochloride salt and other related molecules to provide an estimation of its physical state and characteristics.

PropertyValue (for related compounds)Compound
Molecular Formula C6H15ClN2O2S1-methylsulfonyl-4-piperidinamine hydrochloride[2]
Molar Mass 214.71 g/mol 1-methylsulfonyl-4-piperidinamine hydrochloride[2]
Physical State Solid, powder1-methylsulfonyl-4-piperidinamine hydrochloride[2]
Boiling Point 328.3 °C at 760 mmHg1-methylsulfonyl-4-piperidinamine hydrochloride[2]
Flash Point 152.3 °C1-methylsulfonyl-4-piperidinamine hydrochloride[2]
Solubility Soluble in water1-methylsulfonyl-4-piperidinamine hydrochloride[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound or any novel chemical entity.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles and a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-impermeable gloves (inspect before use).
Body Protection Fire/flame resistant and impervious lab coat or coveralls.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] For emergencies or fire, a self-contained breathing apparatus (SCBA) is required.[1]MSHA/NIOSH approved.[1]

3.2. Engineering Controls

ControlSpecification
Ventilation Always handle in a certified chemical fume hood.
Safety Equipment Eyewash stations and safety showers must be readily accessible.

3.3. Storage

ConditionRequirement
General Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4]
Incompatibilities Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a laboratory setting.

4.1. Preparation

  • PPE Verification: Don all required PPE as outlined in section 3.1.

  • Work Area Setup: Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Material Assembly: Gather all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

4.2. Handling

  • Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust.

  • Reaction Setup: If used in a reaction, ensure all glassware is securely clamped and the setup is stable.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

4.3. Cleanup and Waste Disposal

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Waste Collection: Dispose of all waste, including contaminated PPE, in a designated, labeled hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualized Safety and Process Diagrams

To further clarify the safety and handling procedures, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE Setup Setup Fume Hood PPE->Setup Gather Gather Materials Setup->Gather Dispense Dispense Compound Gather->Dispense Reaction Perform Reaction Dispense->Reaction Monitor Monitor Experiment Reaction->Monitor Decon Decontaminate Monitor->Decon Waste Dispose of Waste Decon->Waste Hygiene Personal Hygiene Waste->Hygiene HypotheticalToxicityPathway cluster_cellular Cellular Interaction cluster_response Physiological Response Exposure Exposure (Inhalation, Dermal, Ingestion) Membrane Cell Membrane Disruption Exposure->Membrane Protein Protein Denaturation Exposure->Protein DNA DNA Damage Exposure->DNA Irritation Irritation & Inflammation Membrane->Irritation Burn Chemical Burns Protein->Burn Systemic Systemic Toxicity DNA->Systemic

References

Methodological & Application

Application Notes: Analytical Characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. As a key intermediate or a potential active pharmaceutical ingredient (API), its thorough analytical characterization is crucial for ensuring identity, purity, and stability. These application notes provide detailed protocols for the comprehensive analysis of this compound using modern analytical techniques. The methodologies outlined are based on established principles for the characterization of related small organic molecules and are intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure and connectivity of atoms.

Quantitative Data Summary: NMR Spectroscopy

Disclaimer: The following data are illustrative and based on typical chemical shifts for similar piperidine structures due to the absence of published experimental values for this compound.

Parameter¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shifts (δ, ppm)
-SO₂-CH₃~2.90 (s, 3H)~34.5
N-CH₃~2.20 (s, 3H)~32.0
Piperidine H2, H6 (axial)~2.70 (m, 2H)~50.0
Piperidine H2, H6 (equatorial)~3.50 (m, 2H)~50.0
Piperidine H3, H5 (axial)~1.50 (m, 2H)~30.0
Piperidine H3, H5 (equatorial)~2.00 (m, 2H)~30.0
Piperidine H4~2.80 (m, 1H)~55.0
N-HVariable, broadN/A
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: -10 to 220 ppm

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent TMS Add TMS (Internal Standard) Solvent->TMS Acquire_H1 Acquire ¹H NMR Spectrum TMS->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum TMS->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Analyze Assign Signals & Interpret Data Process->Analyze Confirm Structure Confirmation Analyze->Confirm

Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which serves as a confirmation of its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.[1]

Quantitative Data Summary: Mass Spectrometry
ParameterValue
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol
Monoisotopic Mass 192.09325 u
Predicted [M+H]⁺ 193.0999
Ionization Mode Positive Electrospray Ionization (ESI+)
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled with a liquid chromatography system (LC-MS).

  • Chromatographic Conditions (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow (Nitrogen): 600 L/hr

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum. If conducting tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (10-100 µg/mL) Inject Inject Sample onto LC System Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Analysis (m/z) Ionize->Detect Identify Identify [M+H]⁺ Peak Detect->Identify Fragment Analyze Fragmentation (MS/MS) Identify->Fragment Confirm Identity Confirmation Fragment->Confirm

Workflow for LC-MS analysis from sample preparation to identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for quantifying it in various samples. A reverse-phase method with UV detection is standard, although Charged Aerosol Detection (CAD) may be necessary if the compound lacks a strong UV chromophore.[2]

Quantitative Data Summary: HPLC Analysis
ParameterValue
Purity >98% (by area normalization)
Retention Time (t_R) Column and method dependent (e.g., ~4.5 min)
Limit of Quantitation (LOQ) ~1 µg/mL (UV detection dependent)
Limit of Detection (LOD) ~0.3 µg/mL (UV detection dependent)
Experimental Protocol: HPLC Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV/Vis detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent reverse-phase column.[2]

    • Mobile Phase: Isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in water and acetonitrile (90:10, v/v). HFBA is used as an ion-pairing agent to improve retention.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Detection Wavelength: ~210 nm (if UV active) or CAD.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysisdot

HPLC_Workflow A Prepare Mobile Phase (e.g., Water/ACN with HFBA) C Equilibrate HPLC System A->C B Prepare Sample Solution (~1 mg/mL) D Inject Sample B->D C->D E Run Chromatogram D->E F Detect Peaks (UV or CAD) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

References

Application Note: HPLC Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a piperidine derivative of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its quantification and purity assessment in various stages of drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to the compound's structure, which lacks a significant UV chromophore, this method employs a Charged Aerosol Detector (CAD) for universal detection. Alternatively, a pre-column derivatization protocol for UV detection is also discussed.

Experimental Protocols

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Given the polar nature of the analyte and its lack of a UV chromophore, Charged Aerosol Detection (CAD) is the recommended detection method.[1] CAD provides a response proportional to the mass of the analyte, making it suitable for compounds without UV-absorbing properties.[1] An ion-pairing agent, such as heptafluorobutyric acid (HFBA), can be used to improve retention of the polar analyte on the reversed-phase column.[1]

An alternative approach involves pre-column derivatization to attach a UV-active moiety to the amine group of the analyte, allowing for detection with a standard UV detector.[2]

Method 1: HPLC with Charged Aerosol Detection (CAD)

Equipment and Reagents

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Water, HPLC grade.

  • Acetonitrile (ACN), HPLC grade.

  • Heptafluorobutyric acid (HFBA), analytical grade.

  • This compound reference standard.

Chromatographic Conditions

ParameterCondition
ColumnC18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A0.1% HFBA in Water
Mobile Phase BAcetonitrile (ACN)
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume10 µL
CAD Nebulizer Temp.35°C
CAD Evaporation Temp.50°C
Gradient ProgramTime (min)

Preparation of Solutions

  • Mobile Phase A: Add 1 mL of HFBA to 1 L of HPLC-grade water and mix well.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range.

Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of the organic phase to remove any strongly retained compounds.

Method 2: HPLC with UV Detection via Pre-Column Derivatization

Principle

This method involves a chemical reaction to attach a chromophore to the primary or secondary amine of the analyte, enabling detection by a standard UV detector. A common derivatizing agent is 4-toluenesulfonyl chloride.[2]

Additional Equipment and Reagents

  • HPLC system with a UV detector.

  • 4-Toluenesulfonyl chloride.

  • A suitable buffer for the derivatization reaction (e.g., borate buffer, pH 9).

  • Quenching reagent (e.g., a solution of a primary amine like glycine).

Derivatization Protocol

  • To 1 mL of the sample or standard solution in a suitable solvent, add 1 mL of borate buffer (pH 9).

  • Add an excess of 4-toluenesulfonyl chloride solution in a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding a quenching reagent.

  • The derivatized sample is then ready for HPLC analysis.

Chromatographic Conditions (for derivatized analyte)

ParameterCondition
ColumnC18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 210 nm
Injection Volume10 µL
Gradient ProgramTime (min)

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC-CAD analysis.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 18.521502310.099.8
Standard 28.517511250.099.8
Standard 38.53150350100.099.8
Sample 18.526025040.198.5
Sample 28.518234554.899.1

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile_phase Prepare Mobile Phases hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection Charged Aerosol Detection (CAD) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis

Caption: Workflow for HPLC-CAD analysis of this compound.

Method_Selection cluster_methods Analytical Approaches analyte N-Methyl-1-(methylsulfonyl) piperidin-4-amine property Lacks UV Chromophore analyte->property cad_method HPLC-CAD (Direct Analysis) property->cad_method Requires universal detector deriv_method Pre-Column Derivatization + HPLC-UV property->deriv_method Requires chromophore attachment

Caption: Logical relationship for selecting an HPLC method based on analyte properties.

References

Application Note: High-Throughput Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for high-throughput screening and pharmacokinetic studies in drug discovery and development.

Introduction

This compound is a small polar molecule of interest in pharmaceutical research due to its potential role as a key intermediate or a metabolite in the development of new chemical entities. Accurate and reliable quantification of this compound in complex biological matrices is essential for pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred analytical technique for such applications.[1][2]

This application note provides a detailed protocol for the extraction and quantification of this compound, offering a starting point for method development and validation in a research setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-(trideuteromethyl)-1-(methylsulfonyl)piperidin-4-amine

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control biological matrix (e.g., human plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from the biological matrix.[3]

  • To 50 µL of the plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. The use of an acidic mobile phase modifier, such as formic acid, is recommended to improve peak shape and retention for amines.[4]

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient As described in Table 2

Table 1: Liquid Chromatography Parameters

Time (min)%B
0.05
0.55
2.595
3.095
3.15
4.05

Table 2: Gradient Elution Profile

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: Mass Spectrometry Parameters

The MRM transitions for this compound and a potential internal standard would need to be optimized by infusing a standard solution into the mass spectrometer. Hypothetical transitions are provided below for illustrative purposes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound193.1[To be determined][To be determined]
Internal Standard196.1[To be determined][To be determined]

Table 4: Hypothetical MRM Transitions

Data Analysis and Expected Results

Data acquisition and processing are performed using appropriate software. The concentration of the analyte in the samples is determined by interpolating the analyte-to-internal standard peak area ratio against a calibration curve. The calibration curve should be prepared by spiking known concentrations of the analyte into the control matrix.

The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification).

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)

Table 5: Typical Validation Acceptance Criteria

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1[Data][Data][Data]
Low3[Data][Data][Data]
Medium50[Data][Data][Data]
High150[Data][Data][Data]

Table 6: Example Quality Control Sample Data Table

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Injection supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug discovery and development environment. The method parameters provided herein serve as a solid foundation for further method development and validation according to regulatory guidelines.

References

Application Notes and Protocols for the Structural Confirmation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of small organic molecules.[1][2] This document provides detailed application notes and protocols for the structural confirmation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive dataset to verify the molecular structure, including the connectivity and chemical environment of all atoms.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on known chemical shifts for N-methylpiperidine derivatives and the expected electronic effects of the methylsulfonyl and amine substituents.[3][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2ax, H-6ax2.8 - 3.0dt2HJ ≈ 12 (ax-ax), 3 (ax-eq)
H-2eq, H-6eq2.1 - 2.3d2HJ ≈ 12 (eq-ax)
H-3ax, H-5ax1.4 - 1.6qd2HJ ≈ 12 (ax-ax), 3 (ax-eq)
H-3eq, H-5eq1.9 - 2.1d2HJ ≈ 12 (eq-ax)
H-42.6 - 2.8tt1HJ ≈ 10 (ax-ax), 4 (ax-eq)
N-CH₃2.2 - 2.4s3H-
S-CH₃2.8 - 3.0s3H-
NH1.5 - 2.5br s1H-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C-2, C-654 - 57
C-3, C-530 - 33
C-448 - 52
N-CH₃45 - 48
S-CH₃38 - 42

Experimental Protocols

A detailed methodology for the key NMR experiments is provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation
  • Weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[7][8]

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for a wide range of organic compounds.[9]

  • Ensure the sample is fully dissolved. If necessary, the sample can be dissolved in a small vial before being transferred to the NMR tube.[7]

  • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8][10]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Protocol 1: ¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Number of Scans (NS): 16 (can be increased for dilute samples)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm (centered around 5 ppm)

  • Temperature: 298 K

Protocol 2: ¹³C{¹H} NMR Spectroscopy
  • Pulse Program: zgpg30

  • Number of Scans (NS): 1024 or more, depending on sample concentration

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 220 ppm (centered around 100 ppm)

  • Temperature: 298 K

Protocol 3: 2D NMR (COSY, HSQC) - Optional for Confirmation

For unambiguous assignment, 2D NMR experiments are recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the piperidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to, confirming the assignment of both ¹H and ¹³C signals.

Visualizations

Chemical Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with the proposed atom numbering for NMR signal assignment.

This compound Structure N1 N1 C2 C2 N1->C2 N_Me N-CH3 N1->N_Me S S N1->S C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N_amine NH C4->N_amine C6 C6 C5->C6 C6->N1 O1 O S->O1 O2 O S->O2 S_Me S-CH3 S->S_Me

Caption: Structure of this compound with atom labels.

Experimental Workflow

The diagram below outlines the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR NMR_2D 2D NMR (COSY, HSQC) transfer->NMR_2D process Process Spectra H1_NMR->process C13_NMR->process NMR_2D->process assign Assign Signals process->assign compare Compare with Predicted Data assign->compare confirm Structural Confirmation compare->confirm

Caption: Experimental workflow for NMR-based structural confirmation.

Data Interpretation and Structural Confirmation

  • ¹H NMR: The proton spectrum will confirm the presence of all expected proton environments. The integration values should correspond to the number of protons in each environment. The multiplicities (singlet, doublet, triplet, etc.) and coupling constants will reveal the connectivity of adjacent protons. For instance, the axial and equatorial protons on the piperidine ring are expected to show characteristic splitting patterns.

  • ¹³C NMR: The carbon spectrum will indicate the number of unique carbon environments. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, O), providing further evidence for the proposed structure.

  • 2D NMR (if acquired):

    • COSY: Cross-peaks will confirm the scalar coupling between protons on adjacent carbons in the piperidine ring (e.g., H-2 with H-3, H-3 with H-4).

    • HSQC: Correlations will definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

By systematically analyzing the data from these experiments and comparing them to the predicted values, a confident structural confirmation of this compound can be achieved.

References

Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic use.

This document provides a comprehensive guide for the laboratory synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic pathway, commencing with commercially available starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, owing to its favorable physicochemical properties. This compound, in particular, incorporates a sulfonamide moiety, a functional group known to impart a range of pharmacological activities and improve pharmacokinetic profiles. The synthesis of this compound is of significant interest for the generation of novel chemical entities for screening and lead optimization. The protocol described herein involves the protection of an amino group, followed by sulfonylation of the piperidine nitrogen, and subsequent deprotection to yield the target compound.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-methylpiperidine. The key transformations involve the introduction of a tert-butyloxycarbonyl (Boc) protecting group, followed by the sulfonylation of the piperidine nitrogen with methanesulfonyl chloride, and finally, the removal of the Boc protecting group under acidic conditions.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

StepCompound NameStarting MaterialReagentProductTheoretical Yield (g)
1tert-butyl (1-methylpiperidin-4-yl)carbamate4-amino-1-methylpiperidine (1.0 eq, 5.0 g)Di-tert-butyl dicarbonate (1.1 eq, 10.5 g)tert-butyl (1-methylpiperidin-4-yl)carbamate9.39
2tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamatetert-butyl (1-methylpiperidin-4-yl)carbamate (1.0 eq, 9.39 g)Methanesulfonyl chloride (1.2 eq, 4.0 mL)tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate11.9
3This compoundtert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq, 11.9 g)Trifluoroacetic acid (10 eq)This compound7.5

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-methylpiperidin-4-yl)carbamate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-1-methylpiperidine (1.0 eq, 5.0 g) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Reagent: To the stirred solution, add triethylamine (1.5 eq, 9.1 mL) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq, 10.5 g) in DCM (20 mL) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

  • Reaction Setup: Dissolve tert-butyl (1-methylpiperidin-4-yl)carbamate (1.0 eq, 9.39 g) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Addition of Reagent: To the stirred solution, add triethylamine (1.5 eq, 8.7 mL) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq, 4.0 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or flash column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (1.0 eq, 11.9 g) in DCM (50 mL) in a 100 mL round-bottom flask.

  • Deprotection: To this solution, add trifluoroacetic acid (TFA, 10 eq) and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound A 4-amino-1-methylpiperidine reagent1 Boc Anhydride, TEA, DCM A->reagent1 B tert-butyl (1-methylpiperidin-4-yl)carbamate reagent2 Methanesulfonyl Chloride, TEA, DCM B->reagent2 C tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate reagent3 TFA, DCM C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Synthetic pathway for this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Disclaimer: This protocol is intended for guidance purposes for qualified researchers and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a synthetic heterocyclic amine that serves as a crucial building block in medicinal chemistry. The piperidine scaffold is a prevalent feature in many approved drugs due to its favorable physicochemical properties. The introduction of a methylsulfonyl group on the piperidine nitrogen and an N-methylamino group at the 4-position creates a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Notably, this compound is a key structural component of potent enzyme inhibitors, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride (CAS: 1384565-00-7) is presented in Table 1.

PropertyValue
CAS Number 1384565-00-7 (hydrochloride salt)
Molecular Formula C₇H₁₇ClN₂O₂S
Molecular Weight 228.74 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
SMILES CNC1CCN(CC1)S(=O)(=O)C.Cl

Applications in Research and Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features make it particularly suitable for incorporation into molecules targeting specific biological pathways.

Intermediate for Kinase Inhibitors

The this compound moiety is a key component of the cyclin-dependent kinase (CDK) inhibitor, Ebvaciclib (PF-06873600).[1] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1] The piperidine ring can act as a scaffold to correctly orient pharmacophoric groups for optimal binding to the kinase active site. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the physicochemical properties of the final compound.

Scaffold for Novel Drug Candidates

The structural motif of this compound has also been incorporated into other patented novel compounds, indicating its utility in broader drug discovery programs beyond CDK inhibitors.[2] Its chemical handles (the secondary amine) allow for straightforward chemical modification and library synthesis to explore structure-activity relationships (SAR).

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from commercially available 1-Boc-4-piperidone.

Step 1: Reductive Amination

  • Dissolve 1-Boc-4-piperidone (1.0 eq) and methylamine (1.2 eq, as a solution in THF or ethanol) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting hydrochloride salt of N-methylpiperidin-4-amine can be used directly in the next step.

Step 3: Sulfonylation

  • Dissolve the N-methylpiperidin-4-amine hydrochloride from Step 2 in DCM or THF and add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Proposed Synthesis of this compound 1_Boc_4_piperidone 1-Boc-4-piperidone Intermediate_1 tert-butyl 4-(methylamino)piperidine-1-carboxylate 1_Boc_4_piperidone->Intermediate_1 1. Methylamine 2. NaBH(OAc)₃ Intermediate_2 N-methylpiperidin-4-amine Intermediate_1->Intermediate_2 HCl or TFA Final_Product This compound Intermediate_2->Final_Product Methanesulfonyl chloride, Base

Caption: Proposed synthetic pathway for this compound.

Protocol for In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol describes a general method to assess the inhibitory activity of a compound synthesized using this compound against a specific cyclin-dependent kinase.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a histone H1-derived peptide)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. Final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 5 µL of the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 5 µL of the CDK2/Cyclin E enzyme solution (pre-diluted in kinase buffer) to each well except the negative control.

  • Add 5 µL of the peptide substrate and ATP solution mixture (in kinase buffer) to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30 °C for 60 minutes.

  • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

  • Add 15 µL of the Kinase-Glo® reagent to each well.

  • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

G cluster_1 CDK Inhibition Assay Workflow Start Prepare Compound Dilutions Add_Enzyme Add CDK2/Cyclin E Enzyme Start->Add_Enzyme Start_Reaction Add ATP/Substrate Mix Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Add_Reagent Add Kinase-Glo® Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze G cluster_2 CDK2-Mediated G1/S Transition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Inhibitor CDK2 Inhibitor (e.g., Ebvaciclib) Inhibitor->CDK2

References

N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Key Building Block in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine and its derivatives are emerging as crucial structural motifs in the design and synthesis of next-generation therapeutic agents. The piperidine core, a prevalent scaffold in medicinal chemistry, provides favorable physicochemical properties, while the N-methyl and methylsulfonyl groups offer opportunities for fine-tuning solubility, metabolic stability, and target engagement. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Chemical and Physical Properties

The structural features of this compound contribute to its utility as a versatile building block in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O₂SN/A
Molecular Weight192.28 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in methanol, ethanol, and DMSON/A
StorageStore at 2-8°C, protect from moistureN/A

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The "1-(methylsulfonyl)piperidin-4-amine" core structure is a validated pharmacophore found in several investigational kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are a family of enzymes that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of selective CDK inhibitors is a major focus of oncology research.

The methylsulfonyl group on the piperidine nitrogen is a key feature, often contributing to improved aqueous solubility and metabolic stability of the final drug candidate. The amine group at the 4-position of the piperidine ring serves as a crucial attachment point for building out the rest of the molecule to achieve high-affinity binding to the target kinase.

Experimental Protocols

Protocol 1: General Synthesis of 1-(Methylsulfonyl)piperidin-4-amine Derivatives

This protocol outlines a general synthetic route for the preparation of 1-(methylsulfonyl)piperidin-4-amine derivatives, which can then be N-methylated in a subsequent step. This pathway is adapted from methodologies described in patent literature for the synthesis of kinase inhibitors.[1][2]

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Sulfonylation:

    • Dissolve tert-butyl piperidin-4-ylcarbamate in DCM.

    • Add TEA or DIPEA to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add methanesulfonyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate.

  • Boc-Deprotection:

    • Dissolve the product from the previous step in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • The resulting product is the 1-(methylsulfonyl)piperidin-4-amine salt (e.g., hydrochloride or trifluoroacetate).

  • Neutralization (Optional, if the free base is required):

    • Dissolve the salt in water.

    • Carefully add saturated NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free base, 1-(methylsulfonyl)piperidin-4-amine.

Protocol 2: N-Methylation of 1-(Methylsulfonyl)piperidin-4-amine

This protocol describes the methylation of the primary amine to yield the target compound, this compound.

Materials:

  • 1-(Methylsulfonyl)piperidin-4-amine

  • Formaldehyde (aqueous solution, ~37%)

  • Formic acid

  • Methanol or water as solvent

Procedure (Eschweiler-Clarke Reaction):

  • Dissolve 1-(methylsulfonyl)piperidin-4-amine in methanol or water.

  • Add an excess of aqueous formaldehyde solution.

  • Add an excess of formic acid.

  • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution basic by the careful addition of a base such as sodium hydroxide or sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Role in Drug Discovery

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

reactant reactant intermediate intermediate product product A tert-butyl piperidin-4-ylcarbamate B tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate A->B Sulfonylation (MsCl, Base) C 1-(Methylsulfonyl)piperidin-4-amine B->C Boc-Deprotection (TFA or HCl) D This compound C->D N-Methylation (HCHO, HCOOH)

Caption: Synthetic workflow for this compound.

signal signal protein protein process process drug drug GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CellCycle Cell Cycle Progression E2F->CellCycle Inhibitor CDK4/6 Inhibitor (derived from scaffold) Inhibitor->CDK46

Caption: Simplified CDK4/6 signaling pathway targeted by derivative inhibitors.

Conclusion

While this compound itself is not an active pharmaceutical ingredient, it represents a valuable and versatile building block for the synthesis of complex bioactive molecules. Its utility has been demonstrated in the development of kinase inhibitors for oncology. The provided protocols offer a foundation for researchers to synthesize this key intermediate and its derivatives, enabling the exploration of novel chemical space in the quest for new and improved therapeutics. The inherent properties of the piperidine core, combined with the advantageous characteristics imparted by the methylsulfonyl group, make this scaffold a compelling starting point for drug discovery campaigns targeting a wide range of diseases.

References

Application Notes and Protocols for Cell-based Assays Using N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for the scientific community. As of the date of this document, publicly available data on the specific biological targets of N-Methyl-1-(methylsulfonyl)piperidin-4-amine is limited. The protocols and data presented herein are based on the hypothetical activity of this compound as an antagonist of the human Dopamine D2 receptor, a G-protein coupled receptor (GPCR) involved in various neurological processes. These methods are intended to serve as a template for researchers to investigate the pharmacological profile of this and similar molecules.

Application Notes

This compound is a novel small molecule with potential applications in neuropharmacology research and drug discovery. Its structural features, including a piperidine core and a methylsulfonyl group, suggest possible interactions with aminergic GPCRs. These application notes describe the use of this compound in common cell-based assays to characterize its antagonist activity at the human Dopamine D2 receptor (D2R), a Gi-coupled GPCR.

Key Applications:

  • Determination of Antagonist Potency (IC50): Quantify the concentration of this compound required to inhibit 50% of the D2R response to a known agonist (e.g., Quinpirole) in functional cell-based assays.

  • Mechanism of Action Studies: Elucidate the mode of antagonism (e.g., competitive vs. non-competitive) by performing Schild analysis.

  • Selectivity Profiling: Assess the selectivity of this compound by screening its activity against a panel of other GPCRs.

  • High-Throughput Screening (HTS): Adapt the described protocols for HTS campaigns to identify novel D2R antagonists.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from cell-based assays characterizing the antagonist activity of this compound at the human Dopamine D2 receptor.

Assay TypeCell LineAgonist (Concentration)Measured ParameterIC50 (nM)
cAMP Accumulation AssayHEK293-hD2RQuinpirole (EC80)cAMP levels125.3
β-Arrestin Recruitment AssayU2OS-hD2R-βarr2Quinpirole (EC80)β-arrestin translocation210.8
Calcium Mobilization AssayCHO-K1-Gαqi5-hD2RQuinpirole (EC80)Intracellular Ca2+ flux155.6

Signaling Pathway

The Dopamine D2 receptor is a Gi-coupled receptor. Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist Dopamine / Agonist Agonist->D2R Activates Antagonist N-Methyl-1-(methylsulfonyl) piperidin-4-amine Antagonist->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Hypothesized signaling pathway of the Dopamine D2 receptor.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor (HEK293-hD2R).

  • Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin (to stimulate cAMP production).

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • D2R agonist (e.g., Quinpirole).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • White, opaque 96-well or 384-well microplates.

Protocol:

  • Cell Culture: Culture HEK293-hD2R cells at 37°C in a humidified 5% CO2 incubator. Seed cells into white, opaque 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of Quinpirole.

  • Assay Procedure: a. Wash the cells once with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C. c. Add the serially diluted this compound to the appropriate wells and incubate for 15 minutes at 37°C. d. Add a fixed concentration of Quinpirole (typically EC80) to all wells except the basal and forskolin-only controls. e. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. f. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP_Assay_Workflow Start Seed HEK293-hD2R cells in 96-well plate Wash Wash cells with Assay Buffer Start->Wash IBMX_Incubation Add IBMX Incubate 30 min Wash->IBMX_Incubation Add_Antagonist Add serial dilutions of This compound Incubate 15 min IBMX_Incubation->Add_Antagonist Add_Agonist Add Quinpirole (EC80) and Forskolin Add_Antagonist->Add_Agonist Incubate_Final Incubate 30 min Add_Agonist->Incubate_Final Detect Lyse cells and measure cAMP levels Incubate_Final->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for the cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a common event in GPCR signaling.

Materials:

  • U2OS cells stably co-expressing the human D2 receptor fused to a protein fragment and β-arrestin-2 fused to the complementary fragment of a reporter enzyme (e.g., DiscoveRx PathHunter or Promega Tango technology).

  • Cell culture medium.

  • Assay buffer.

  • D2R agonist (e.g., Quinpirole).

  • This compound.

  • Detection reagents specific to the assay technology.

  • White, opaque 96-well or 384-well microplates.

Protocol:

  • Cell Culture: Culture the engineered U2OS cells according to the supplier's recommendations. Seed cells into white, opaque 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound and a stock solution of Quinpirole in assay buffer.

  • Assay Procedure: a. Add the serially diluted this compound to the appropriate wells. b. Add a fixed concentration of Quinpirole (EC80) to all wells except the basal control. c. Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (typically 60 minutes) at room temperature.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

b_Arrestin_Workflow Start Seed engineered U2OS cells in 96-well plate Add_Compounds Add serial dilutions of Antagonist followed by Agonist (EC80) Start->Add_Compounds Incubate_37C Incubate 60-90 min at 37°C Add_Compounds->Incubate_37C Add_Detection Add Detection Reagents Incubate_37C->Add_Detection Incubate_RT Incubate 60 min at RT Add_Detection->Incubate_RT Read_Plate Measure Luminescence Incubate_RT->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for the β-arrestin recruitment assay.

Application Notes and Protocols for N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Scoping Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vitro and in vivo studies on N-Methyl-1-(methylsulfonyl)piperidin-4-amine has revealed a significant lack of publicly available data for this specific compound. While the piperidine scaffold is a well-established and crucial component in a vast array of therapeutic agents, detailed experimental protocols, quantitative data, and specific biological activities for this compound are not extensively documented in the current scientific literature.

The available information primarily points to the use of structurally similar compounds, such as 1-(methylsulfonyl)piperidin-4-amine hydrochloride, as synthetic building blocks in pharmaceutical research. These related molecules are suggested to have potential applications in the development of novel therapeutics, particularly for neurological disorders, and may possess antidepressant, analgesic, or antimicrobial properties. However, specific data from in vitro or in vivo studies to confirm these activities for the target compound are not available.

Given the absence of specific data, this document provides a generalized framework for potential applications and hypothetical experimental protocols based on the broader understanding of piperidine derivatives in drug discovery. These are intended to serve as a starting point for researchers interested in investigating the biological profile of this compound.

Hypothetical Applications and Areas of Investigation

Based on the activities of structurally related piperidine-containing compounds, this compound could be investigated for a range of biological activities. The presence of the N-methylpiperidine moiety is common in centrally active agents, while the methylsulfonyl group can influence physicochemical properties and potential target interactions.

Potential areas of investigation include:

  • Central Nervous System (CNS) Disorders: Due to the prevalence of the N-methylpiperidine scaffold in CNS-targeting drugs, this compound could be screened for activity against various CNS targets, such as neurotransmitter receptors (e.g., dopamine, serotonin, opioid receptors) and transporters.

  • Oncology: Various piperidine derivatives have been explored as anticancer agents. The compound could be evaluated for cytotoxic effects against a panel of cancer cell lines and for its ability to modulate specific cancer-related signaling pathways.

  • Inflammatory Diseases: The anti-inflammatory potential could be assessed in cell-based assays by measuring the inhibition of pro-inflammatory mediators.

  • Infectious Diseases: Screening for antimicrobial activity against a range of bacterial and fungal strains could reveal potential applications in this therapeutic area.

General Experimental Protocols (Hypothetical)

The following are generalized protocols that could be adapted for the initial characterization of this compound.

In Vitro Assays

1. Cell Viability/Cytotoxicity Assay

  • Objective: To determine the effect of the compound on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

  • Method:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

2. Receptor Binding Assay

  • Objective: To determine if the compound binds to a specific receptor of interest (e.g., a G-protein coupled receptor).

  • Method:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • In a multi-well plate, incubate the membranes/receptors with a radiolabeled or fluorescently labeled ligand specific for the target receptor.

    • Add increasing concentrations of this compound to compete with the labeled ligand for binding.

    • Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled known binder).

    • After incubation, separate the bound from the unbound ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

    • Calculate the percentage of specific binding and determine the Ki or IC50 value for the compound.

In Vivo Studies (Hypothetical Workflow)

Should in vitro studies indicate promising activity, subsequent in vivo evaluation would be necessary. The following represents a general workflow.

Caption: A generalized workflow for in vivo evaluation of a novel compound.

1. Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Method:

    • Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

2. Efficacy Study in a Relevant Disease Model

  • Objective: To assess the therapeutic effect of the compound in an animal model of a specific disease.

  • Method:

    • Select an appropriate animal model that recapitulates aspects of the human disease of interest.

    • Induce the disease in the animals.

    • Administer this compound at various doses and on a specific schedule. Include a vehicle control group and a positive control group (a known effective drug).

    • Monitor disease progression using relevant endpoints (e.g., tumor size, behavioral changes, inflammatory markers).

    • At the end of the study, collect tissues for further analysis (e.g., histology, biomarker analysis).

    • Statistically analyze the data to determine if the compound has a significant therapeutic effect compared to the control groups.

Data Presentation

As no quantitative data is available for this compound, the following tables are presented as templates for how such data could be structured if it were to be generated through the aforementioned experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48h
e.g., MCF-7Breast CancerData Not Available
e.g., A549Lung CancerData Not Available
e.g., HEK293Normal KidneyData Not Available

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Administration)

ParameterValue
Cmax (ng/mL)Data Not Available
Tmax (h)Data Not Available
AUC (0-t) (ng·h/mL)Data Not Available
t1/2 (h)Data Not Available
Bioavailability (%)Data Not Available

Conclusion

While this compound is a compound of potential interest within the broader class of piperidine derivatives, there is a clear need for foundational research to elucidate its biological activity. The protocols and frameworks provided here are intended to guide such future investigations. Researchers are strongly encouraged to perform initial in vitro screening to identify potential biological targets and activities before proceeding to more complex and resource-intensive in vivo studies. The lack of existing data underscores both the challenge and the opportunity in characterizing this novel chemical entity.

Application Notes and Protocols for N-Methyl-1-(methylsulfonyl)piperidin-4-amine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a valuable bifunctional building block for the synthesis of novel compounds in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine on a piperidine scaffold with a stabilizing methylsulfonyl group, offers a versatile platform for derivatization. This document provides detailed application notes and experimental protocols for the synthesis of this building block and its utilization in the development of biologically active molecules, with a particular focus on its incorporation into kinase inhibitors. The piperidine moiety is a well-established privileged scaffold in drug design, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The methylsulfonyl group enhances these properties and can act as a hydrogen bond acceptor, contributing to ligand-target interactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-(methylsulfonyl)piperidin-4-amine. The protocol involves a reductive amination reaction with formaldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(Methylsulfonyl)piperidin-4-amine hydrochloride

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt)

Procedure:

  • To a solution of 1-(methylsulfonyl)piperidin-4-amine hydrochloride (1.0 eq) in a mixture of DCM and MeOH (4:1, v/v), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add formaldehyde solution (1.2 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate the formation of the intermediate iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound Start 1-(Methylsulfonyl)piperidin-4-amine Free_Base Liberate Free Amine (Base) Start->Free_Base Imine_Formation Iminium Ion Formation (Formaldehyde) Free_Base->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Novel Compounds

This compound serves as a key building block for introducing a substituted piperidine moiety into a target molecule. The secondary amine provides a nucleophilic handle for various chemical transformations, including amide bond formation and nucleophilic aromatic substitution.

Application Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor

A significant application of this building block is in the synthesis of kinase inhibitors, such as the Cyclin-Dependent Kinase (CDK) inhibitor, Ebvaciclib. In this context, the N-methyl-4-aminopiperidine moiety is introduced via a nucleophilic aromatic substitution reaction with a suitably activated pyrimidine core.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • 2-Chloro-substituted pyrimidine derivative

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • To a solution of the 2-chloro-substituted pyrimidine derivative (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Reaction Workflow Diagram

G cluster_reaction Application in Kinase Inhibitor Synthesis Building_Block This compound Reaction Nucleophilic Aromatic Substitution (Base, Heat) Building_Block->Reaction Pyrimidine_Core 2-Chloro-pyrimidine Derivative Pyrimidine_Core->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Final_Product Substituted Pyrimidine (e.g., Kinase Inhibitor) Purification->Final_Product

Caption: General workflow for synthesizing pyrimidine derivatives.

Biological Context: CDK Signaling Pathway

Compounds derived from this compound, such as Ebvaciclib, have been shown to target Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK inhibitors block the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.[1] The CDK4/6-Cyclin D complex is particularly important for the G1-S phase transition.[2]

CDK4/6 Signaling Pathway Diagram

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling CyclinD Cyclin D Synthesis Signaling->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F Rb->E2F releases Gene_Expression Gene Expression for S-phase Entry E2F->Gene_Expression Cell_Cycle G1 to S Phase Transition Gene_Expression->Cell_Cycle Inhibitor CDK4/6 Inhibitor (e.g., Ebvaciclib) Inhibitor->Complex Inhibits

Caption: Simplified CDK4/6 signaling pathway and the action of inhibitors.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis Yields

StepStarting MaterialProductTypical Yield (%)
Reductive Amination1-(Methylsulfonyl)piperidin-4-amineThis compound70-85
Nucleophilic Aromatic Substitution (example with a chloropyrimidine)This compound2-((1-(Methylsulfonyl)piperidin-4-yl)(methyl)amino)pyrimidine derivative60-80

Table 2: Biological Activity of Ebvaciclib (PF-06873600)

TargetKᵢ (nM)[3]
CDK20.09
CDK40.13
CDK60.16

Kᵢ (Inhibition constant) is a measure of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor.

Conclusion

This compound is a highly adaptable building block with significant potential in medicinal chemistry. The protocols and data presented here demonstrate its utility in the synthesis of complex molecules, particularly in the development of potent kinase inhibitors targeting critical signaling pathways in cancer. The straightforward synthesis of this building block, coupled with its versatile reactivity, makes it an attractive tool for researchers and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions.

Question: The reaction is incomplete, and I observe a significant amount of starting material. What could be the issue?

Answer: An incomplete reaction can be attributed to several factors, primarily related to reagents and reaction conditions.

  • Poor Quality or Insufficient Reagents: Degradation of reagents, especially the reducing agent or formaldehyde, can lead to lower reactivity.[1] Ensure you are using fresh and pure starting materials. The molar ratio of the amine to the carbonyl compound and the reducing agent is also critical.

  • Suboptimal Reaction Conditions: The reaction may require specific temperatures or longer durations to proceed to completion.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents.

  • Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of the limiting reagent in small-scale trial reactions to find the optimal ratio.[1]

  • Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the point of maximum conversion.[1]

Question: My final product is contaminated with a significant amount of the over-methylated byproduct. How can I minimize its formation?

Answer: The formation of the tertiary amine is a common side reaction in N-methylation.[1] Several strategies can be employed to favor the desired mono-methylation.

  • Control Stoichiometry: Carefully controlling the molar ratio of the amine to the methylating agent is crucial. Using a slight excess of the amine can help minimize over-methylation.[1]

  • Choice of Reducing Agent: Some reducing agents offer better selectivity. For instance, sodium triacetoxyborohydride (STAB) can provide better selectivity for mono-methylation in certain cases compared to formic acid in the Eschweiler-Clarke reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can help control the rate of the second methylation step.[1]

Troubleshooting Steps:

  • Stoichiometric Adjustments: Perform the reaction with varying molar ratios of the amine to the methylating agent to identify the optimal balance.

  • Reducing Agent Screening: If applicable to your synthetic route, test alternative reducing agents known for better selectivity.

  • Temperature Study: Conduct the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to assess the impact on the product distribution.[1]

Question: I am struggling with a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsions are common when working with amines as they can act as surfactants. Several techniques can be used to break them.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help destabilize the emulsion.

  • Change in pH: A significant change in the pH of the aqueous layer by adding a strong acid or base can sometimes break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the dispersed phase.

  • Patience and Gentle Separation: Allowing the mixture to stand for an extended period in a separatory funnel may allow the layers to separate on their own. Gentle swirling or rocking of the funnel, instead of vigorous shaking, can also help prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent and efficient method is through the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with methylamine.[2] This typically involves the in-situ formation of an imine, which is then reduced to the desired secondary amine.[2] A key aspect of this synthesis is often the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen to prevent side reactions.[2] An alternative approach is the direct N-methylation of 1-(piperidin-4-yl)methanamine; however, this can sometimes lead to over-methylation.[2]

Q2: What are the most common impurities to look out for?

A2: The most common impurities are typically unreacted starting materials and over-methylated byproducts.[1] For example, in the N-methylation of 1-(piperidin-4-yl)methanamine, the corresponding N,N-dimethyl tertiary amine is a common byproduct.[1]

Q3: How can I purify the final product?

A3: The crude product can often be purified by column chromatography on silica gel.[2] Following purification of the free base, if the hydrochloride salt is desired, it can be precipitated by dissolving the free base in a suitable solvent like diethyl ether and treating it with a solution of HCl in diethyl ether.[2]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution

Temperature (°C)Desired Product (%)Over-methylated Byproduct (%)Unreacted Starting Material (%)
Room Temp651025
5085123
8070255

Note: These are representative data, and actual results may vary depending on specific reaction conditions.[1]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde

  • Imine Formation: To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of methylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.[2]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours.[2]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[2]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine.[2]

Protocol 2: Boc Deprotection

  • Reaction Setup: Dissolve the crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M). To this solution, add trifluoroacetic acid (TFA, 10 eq).[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[2]

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate to afford the final product.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Sulfonylation A N-Boc-piperidine-4-carboxaldehyde C Imine Intermediate A->C + Methylamine B Methylamine B->C D N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine C->D + Sodium Triacetoxyborohydride E N-Methyl-1-(piperidin-4-YL)methanamine D->E + Trifluoroacetic Acid (TFA) F This compound E->F + Methanesulfonyl Chloride

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction OverMethylation Over-methylation? IncompleteReaction->OverMethylation No CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents Yes PurificationIssue Purification Issues? OverMethylation->PurificationIssue No AdjustStoichiometry Adjust Amine/Me Ratio OverMethylation->AdjustStoichiometry Yes BreakEmulsion Use Brine or Change pH PurificationIssue->BreakEmulsion Yes (Emulsion) ColumnChromatography Optimize Column Chromatography PurificationIssue->ColumnChromatography Yes (Co-elution) OptimizeConditions Optimize Temp & Time CheckReagents->OptimizeConditions ChangeReducingAgent Consider Alternative Reducing Agent AdjustStoichiometry->ChangeReducingAgent LowerTemp Lower Reaction Temperature ChangeReducingAgent->LowerTemp

Caption: Troubleshooting workflow for synthesis issues.

References

N-Methyl-1-(methylsulfonyl)piperidin-4-amine purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Welcome to the technical support center for the purification of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the purification of this polar, basic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's physicochemical properties:

  • High Polarity: The presence of both a tertiary amine and a methylsulfonyl group makes the molecule highly polar. This can lead to difficulties in chromatographic separation and extraction.

  • Basicity: The piperidine nitrogen is basic, which can cause significant peak tailing during silica gel chromatography.[1]

  • Solubility: Finding an ideal single solvent for recrystallization can be challenging, and the compound may "oil out" instead of forming crystals.[2]

  • Potential Impurities: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[3]

Q2: Which chromatographic technique is most suitable for this compound?

A2: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[4][5] It provides good retention for polar compounds that perform poorly in reversed-phase chromatography.[4] Alternatively, normal-phase chromatography on silica gel can be used, but it typically requires a basic modifier in the mobile phase to prevent peak tailing.[1]

Q3: My compound is "oiling out" during recrystallization. What should I do?

A3: "Oiling out" is a common issue with piperidine derivatives.[2] To mitigate this, you can try the following:

  • Slowing down the cooling rate to encourage crystal lattice formation.

  • Using a more dilute solution.

  • Scratching the inside of the flask with a glass rod to induce nucleation.

  • Adding a seed crystal if available.

  • Switching to a two-solvent (solvent/anti-solvent) recrystallization system.[2]

Q4: Can I use an acidic wash to purify my compound during workup?

A4: Yes, this is a highly effective method. Since this compound is basic, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase.[6] After separation, the aqueous layer can be basified to regenerate the free amine, which is then extracted back into an organic solvent.[1]

Troubleshooting Guides

Chromatography Issues
Problem Potential Cause Solution
Compound elutes in the solvent front on a C18 column. The compound is too polar for good retention in reversed-phase chromatography.Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Use a polar stationary phase like silica, diol, or an amide-bonded column.[1][4]
Significant peak tailing on a silica gel column. The basic amine is interacting strongly with acidic silanol groups on the silica surface.Add a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine or ammonia in your dichloromethane/methanol or ethyl acetate/hexane eluent system.[1]
Poor separation of impurities with similar polarity. The chosen mobile phase does not provide adequate selectivity.Optimize the solvent system. For HILIC, adjust the buffer concentration and pH in the aqueous portion of the mobile phase.[4][5] For normal-phase, try different solvent combinations (e.g., switch from ethyl acetate to acetone).
Recrystallization Issues
Problem Potential Cause Solution
Compound will not crystallize from any single solvent. The compound has high solubility in polar solvents and low solubility in nonpolar solvents, with no ideal intermediate.Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol) and slowly add a "poor" anti-solvent (e.g., acetonitrile or diethyl ether) until the solution becomes turbid, then warm to clarify and cool slowly.[2][3]
Low recovery after recrystallization. Too much solvent was used, or the compound has significant solubility even at low temperatures.Use the minimum amount of hot solvent required to dissolve the compound.[2] Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration.[3]
Product is discolored (yellow/brown) after purification. Possible oxidation of the amine.[3]Consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[2]

Experimental Protocols

Protocol 1: Purification by HILIC

This protocol is a starting point for purifying polar amines like this compound.

  • Column Selection: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[1]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile.

    • Solvent B (Strong): Aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase composition or a solvent with a slightly weaker elution strength (e.g., 95:5 Acetonitrile/Methanol).

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% Solvent A).

    • Run a gradient to increase the aqueous component, for example, from 5% to 40% Solvent B over 20 minutes.[1]

  • Detection: Use UV detection (if the molecule has a chromophore) or Mass Spectrometry (MS), as volatile buffers like ammonium formate are compatible.[1]

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL per 1 g of crude product).

  • Layer Separation: Combine the aqueous layers. The protonated amine product is now in the aqueous phase. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH until the pH is >12.

  • Back-Extraction: Extract the now-neutral amine back into an organic solvent (e.g., dichloromethane, 3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent where the compound is highly soluble (e.g., methanol) and a miscible "poor" anti-solvent where it is not (e.g., diethyl ether or ethyl acetate).[3]

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent with gentle heating.

  • Induce Precipitation: While stirring, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[2]

  • Crystal Formation: Gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[3]

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product workup Aqueous Workup (Acid-Base Extraction) crude->workup Initial Cleanup chromatography Chromatography workup->chromatography If impurities persist recrystallization Recrystallization workup->recrystallization If solid chromatography->recrystallization Polishing Step pure Pure Product chromatography->pure recrystallization->pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Chromatography Peak Tailing start Peak Tailing Observed on Silica Gel? cause Cause: Basic amine interacting with acidic silanol groups start->cause Yes solution1 Solution 1: Add Basic Modifier (e.g., 1% Triethylamine) cause->solution1 solution2 Solution 2: Switch to HILIC cause->solution2 result Improved Peak Shape solution1->result solution2->result

Caption: Logic diagram for troubleshooting peak tailing in normal-phase chromatography.

References

Overcoming solubility issues of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Methyl-1-(methylsulfonyl)piperidin-4-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound hydrochloride is reported to be readily soluble in water and other common laboratory solvents. However, the free base form may exhibit lower aqueous solubility. The molecule's structure, featuring a basic piperidine nitrogen and a polar methylsulfonyl group, influences its solubility profile.

Q2: Why is my compound precipitating out of solution during my assay?

Precipitation of this compound during an assay can occur for several reasons:

  • Change in pH: The solubility of this compound, which contains a basic amine, is likely pH-dependent. A shift in pH upon dilution into a buffer can alter its ionization state and decrease its solubility.

  • Solvent Change: If the compound is initially dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, the drastic change in solvent polarity can cause it to precipitate. This is a common phenomenon known as "salting out."

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in the assay may exceed its solubility limit in the final assay buffer.

  • Temperature Effects: Changes in temperature during the experimental workflow can also affect solubility.

Q3: What are the initial steps I should take to troubleshoot solubility issues?

  • pH Adjustment: The piperidine nitrogen in the compound is basic. Therefore, its protonated form, which is favored at lower pH, is expected to be more water-soluble. Adjusting the pH of your aqueous buffer to a slightly acidic range may improve solubility.

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting the biological system.[1]

  • Gentle Warming: Gently warming the solution can help dissolve the compound. However, be cautious as excessive heat may lead to degradation. This is often more effective for initial solubilization rather than maintaining solubility over time, as the compound may precipitate upon cooling.

Troubleshooting Guides

Issue 1: Compound precipitates upon dilution from a DMSO stock solution into an aqueous buffer.

Cause: The compound's solubility is significantly lower in the aqueous buffer compared to the DMSO stock. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.

Solutions:

Solution Detailed Steps Considerations
Optimize Final DMSO Concentration Determine the maximum tolerable DMSO concentration for your specific assay (e.g., cell line, enzyme). Keep the final DMSO concentration in your assay below this limit, typically not exceeding 1%.High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Always run a solvent tolerance control in your assay.
Stepwise Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of co-solvent before the final dilution into the aqueous buffer.This method helps to gradually decrease the solvent polarity, which can prevent abrupt precipitation.
Modify the Dilution Method Add the aqueous buffer to your DMSO stock dropwise while vortexing or stirring vigorously. This can prevent the formation of localized high concentrations of the compound that can initiate precipitation.This technique ensures rapid mixing and dispersion of the compound in the aqueous phase.
Use of Surfactants Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%), into your final assay buffer. Surfactants can form micelles that encapsulate the compound, thereby increasing its apparent solubility.Ensure the chosen surfactant is compatible with your assay and does not interfere with the biological target or detection method.
Issue 2: Compound appears soluble initially but precipitates over the course of a long-term experiment.

Cause: The compound may be kinetically trapped in a supersaturated state and slowly precipitates over time as it reaches its thermodynamic solubility limit.

Solutions:

Solution Detailed Steps Considerations
Lower the Final Concentration If experimentally feasible, reduce the final concentration of the compound in the assay to a level well below its determined solubility limit.This may not be possible if high concentrations are required for the desired biological effect.
Inclusion of Solubilizing Agents Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.The compatibility of cyclodextrins with the specific assay system must be validated.

Data Presentation

Solvent/Buffer Predicted Solubility Comments
Water (pH 7.4) Moderate to High (as hydrochloride salt)The hydrochloride salt is reported to be "easily soluble in water". The free base may have lower solubility.
Phosphate-Buffered Saline (PBS) ModerateSolubility will be pH-dependent. Ensure the final pH of the solution is compatible with the compound's stability and solubility.
Dimethyl Sulfoxide (DMSO) HighA common solvent for creating high-concentration stock solutions of organic molecules.
Ethanol HighGenerally a good solvent for piperidine-containing compounds.
Methanol HighSimilar to ethanol, should be a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (assume molecular weight of the free base is approximately 192.28 g/mol ; adjust for salt forms)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out approximately 1.92 mg of this compound.

  • Transfer the weighed compound to a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a general procedure to estimate the aqueous solubility of this compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of the compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vial to stand to let undissolved material settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Visualizations

Experimental Workflow for Overcoming Solubility Issues

experimental_workflow start Start: Compound Solubility Issue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep ph_adjust Adjust pH of Aqueous Buffer (if compound is ionizable) start->ph_adjust dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution ph_adjust->dilution precipitation Precipitation Occurs? dilution->precipitation success Proceed with Assay precipitation->success No troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes stepwise_dilution Stepwise Dilution troubleshoot->stepwise_dilution modify_dilution Modify Dilution Method (add buffer to stock) troubleshoot->modify_dilution surfactant Add Surfactant troubleshoot->surfactant cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin reassess Re-evaluate Solubility stepwise_dilution->reassess modify_dilution->reassess surfactant->reassess cyclodextrin->reassess reassess->success Resolved reassess->troubleshoot Persistent

Caption: A workflow diagram illustrating the steps to troubleshoot and overcome solubility issues.

Potential Signaling Pathway Inhibition

Given that structurally similar compounds have been investigated as inhibitors of the PI3K/Akt pathway, the following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor N-Methyl-1-(methylsulfonyl) piperidin-4-amine (Potential Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition by this compound.

References

N-Methyl-1-(methylsulfonyl)piperidin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal laboratory conditions. However, as with many amine-containing compounds, prolonged exposure to air, light, and high temperatures should be avoided to minimize potential degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a reduced temperature.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its functional groups: the sulfonamide and the N-methylpiperidine moieties.

  • Hydrolysis of the Sulfonamide Bond: Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the sulfur-nitrogen bond.[1][2]

  • Oxidative Degradation of the Amine: The tertiary amine of the N-methylpiperidine ring can undergo oxidation to form an N-oxide.[3] Additionally, N-dealkylation, resulting in the loss of the methyl group, is another possible oxidative pathway.[4]

  • Photodegradation: Sulfonamide-containing compounds have been shown to be susceptible to photodegradation when exposed to UV light.[5]

Q3: Are there any known incompatibilities for this compound?

A3: Specific chemical incompatibility data for this compound is limited. However, based on general chemical principles for amines and sulfonamides, it is prudent to avoid strong oxidizing agents, strong acids, and acid chlorides. Amines can react exothermically with acids and can be incompatible with certain metals and halogenated compounds.

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound is observed during an experiment.

  • Possible Cause: The experimental conditions may be too harsh. Elevated temperatures, extreme pH, or the presence of oxidizing agents in the reaction mixture can lead to degradation.

  • Troubleshooting Steps:

    • Review the experimental protocol for any potential stressors.

    • If possible, lower the reaction temperature.

    • Ensure the pH of the solution is within a stable range for the compound, likely neutral to slightly basic.[2]

    • If the reaction involves oxidizing agents, consider if a milder reagent can be used or if the reaction time can be shortened.

    • Protect the reaction from light if photolability is suspected.

Issue 2: Difficulty in obtaining reproducible results in stability studies.

  • Possible Cause: Inconsistent storage and handling of the compound or variability in experimental setup.

  • Troubleshooting Steps:

    • Standardize the storage conditions for all batches of the compound (temperature, light exposure, humidity).

    • Ensure that all experimental parameters (e.g., pH, temperature, concentration of stressor) are precisely controlled and monitored.

    • Use calibrated equipment for all measurements.

    • Prepare fresh solutions for each experiment to avoid degradation of stock solutions.

Data Presentation

Quantitative data from stability and degradation studies should be presented in a clear and structured format to allow for easy comparison. Below are example tables for presenting such data.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ParameterDuration% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 hours15%Product A, Product B
Base Hydrolysis0.1 M NaOH24 hours< 5%Not significant
Oxidation3% H₂O₂8 hours25%Product C, Product D
Thermal60°C48 hours10%Product E
PhotolyticUV light (254 nm)12 hours30%Product F, Product G

Table 2: Stability of this compound at Different pH Values (Hypothetical Data)

pHTemperature (°C)Incubation Time (days)% Remaining Parent Compound
225785.2
425792.5
725798.1
925797.5
1225790.3

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and the analytical methods available.

1. Acid and Base Hydrolysis

  • Objective: To determine the stability of the compound in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M HCl to the stock solution.[2]

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M NaOH to the stock solution.[2]

    • Incubate the solutions at a controlled temperature (e.g., room temperature or elevated to 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a stock solution of the compound.

    • Add an oxidizing agent, such as 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by taking samples at regular intervals for analysis.

3. Photostability Testing

  • Objective: To evaluate the impact of light exposure on the compound's stability.

  • Methodology:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze both the exposed and control samples at appropriate time points.

Visualizations

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation (Acid-Catalyzed) cluster_oxidation Oxidative Degradation Parent This compound Product_A 4-Amino-N-methylpiperidine Parent->Product_A H₃O⁺ Product_B Methanesulfonic Acid Parent->Product_B H₃O⁺ Parent_Ox This compound Product_C N-Oxide Derivative Parent_Ox->Product_C [O] Product_D 1-(Methylsulfonyl)piperidin-4-amine (N-dealkylation) Parent_Ox->Product_D [O]

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Take Samples at Time Intervals B->C D Neutralize/Quench Reaction (if applicable) C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Identify and Quantify Degradants E->F G Elucidate Degradation Pathways F->G

Caption: A typical experimental workflow for conducting forced degradation studies.

References

Optimizing reaction conditions for N-Methyl-1-(methylsulfonyl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a multi-step synthesis that includes the protection of the exocyclic amine, sulfonylation of the piperidine nitrogen, and subsequent deprotection. This approach ensures high selectivity and yield. An alternative, more direct route is the reductive amination of 1-(methylsulfonyl)piperidin-4-one with methylamine, followed by reduction.

Q2: Why is a protecting group necessary for the exocyclic amine?

A2: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the exocyclic amine from reacting with methanesulfonyl chloride during the sulfonylation step.[1] This ensures that the sulfonyl group is selectively introduced onto the piperidine nitrogen.

Q3: What are the critical parameters for the sulfonylation step?

A3: The sulfonylation reaction is sensitive and requires careful control of conditions. Key parameters include:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis, so the reaction must be carried out under anhydrous conditions to prevent its decomposition.

  • Temperature Control: The reaction temperature should be maintained, typically at low temperatures (e.g., 0 °C to room temperature), to minimize the formation of side products.[2]

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include the starting materials, over-methylated byproducts (N,N-dimethyl), and unreacted intermediates. Purification can typically be achieved through column chromatography on silica gel or crystallization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Reductive Amination Step - Incomplete imine formation.- Inactive reducing agent.- Suboptimal reaction temperature.- Increase the reaction time for imine formation.- Use fresh, high-quality reducing agent (e.g., sodium triacetoxyborohydride).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Formation of Over-methylated Byproduct - Excess methylating agent (in direct methylation routes).- Reaction temperature is too high.- Carefully control the stoichiometry of the methylating agent.- Lower the reaction temperature to improve selectivity.
Low Yield in Sulfonylation Step - Hydrolysis of methanesulfonyl chloride due to moisture.- Incomplete reaction.- Side reactions due to elevated temperatures.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction time or slightly increase the equivalents of methanesulfonyl chloride.- Maintain a low reaction temperature (0 °C to room temperature).
Difficult Purification - Presence of closely related impurities.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the amine to facilitate separation.- Attempt recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Sulfonylation

Step 1: Synthesis of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)(methyl)carbamate

  • Reductive Amination: To a solution of 1-(methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.2 eq) and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Protection: Dissolve the crude product in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq). Stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl (1-(methylsulfonyl)piperidin-4-yl)(methyl)carbamate.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10 eq) and stir at room temperature for 1-2 hours.[1]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers, and concentrate to yield this compound.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTypical Yield (%)Typical Purity (%)
Reductive Amination & Protection 1-(methylsulfonyl)piperidin-4-oneMethylamine, NaBH(OAc)₃, Boc₂ODichloromethane70-85>95
Deprotection tert-butyl (1-(methylsulfonyl)piperidin-4-yl)(methyl)carbamateTFA or HCl in DioxaneDichloromethane85-95>98

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination & Protection cluster_step2 Step 2: Deprotection A 1-(methylsulfonyl)piperidin-4-one B This compound (crude) A->B 1. Methylamine 2. NaBH(OAc)₃ C tert-butyl (1-(methylsulfonyl)piperidin-4-yl)(methyl)carbamate B->C Boc₂O, Et₃N D Final Product: This compound C->D TFA or HCl/Dioxane

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_reductive_amination Reductive Amination cluster_sulfonylation Sulfonylation cluster_purification Purification Issues Start Low Yield or Impure Product Q1 Which step has low yield? Start->Q1 RA1 Check Reagent Quality (Reducing Agent, Amine) Q1->RA1 Reductive Amination S1 Ensure Anhydrous Conditions Q1->S1 Sulfonylation P1 Optimize Chromatography (Solvent System) Q1->P1 Purification RA2 Optimize Reaction Time/ Temperature RA1->RA2 S2 Control Temperature (0 °C) S1->S2 S3 Verify Base Stoichiometry S2->S3 P2 Consider Recrystallization P1->P2

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic approach is the reaction of N-Methylpiperidin-4-amine with methanesulfonyl chloride in the presence of a suitable base and an appropriate solvent. This reaction forms the desired sulfonamide.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the stoichiometry of reactants, the choice of base and solvent, and the exclusion of moisture. Methanesulfonyl chloride is highly reactive and sensitive to water.

Q3: What are some potential side reactions to be aware of?

A3: Potential side reactions include the formation of a bis-sulfonated byproduct where the piperidine nitrogen also reacts (if not methylated), hydrolysis of methanesulfonyl chloride, and the formation of polymeric materials if the reaction is not properly controlled.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will help in determining the consumption of the starting material and the formation of the product and any byproducts.

Q5: What is the recommended purification method for the final product?

A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. In some cases, crystallization or distillation under reduced pressure may also be viable options.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive methanesulfonyl chloride due to hydrolysis. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Use freshly opened or distilled methanesulfonyl chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-nucleophilic base like triethylamine or diisopropylethylamine. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are recommended. 3. While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature may be necessary for completion.
Presence of Multiple Spots on TLC (Multiple Products) 1. Over-reaction: If starting with a non-methylated piperidine, both the primary and secondary amines may have reacted. 2. Side reactions with solvent: Some solvents may react with methanesulfonyl chloride under certain conditions.1. Ensure the use of N-Methylpiperidin-4-amine as the starting material. If using a precursor, a protecting group strategy for the piperidine nitrogen is advised.[2][3] 2. Use inert, aprotic solvents like DCM, THF, or acetonitrile.
Product is Contaminated with a Water-Soluble Impurity Hydrolysis of methanesulfonyl chloride to methanesulfonic acid, which may form a salt with the amine product or the base.Perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities, followed by a brine wash.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent or may have formed a salt.1. If the product is in the organic layer, concentrate the solution under reduced pressure. If the product is a solid, attempt to precipitate it by adding a non-polar solvent. If it is an oil, use column chromatography for purification. 2. If a salt has formed, neutralize the mixture with a suitable base and extract the free amine product into an organic solvent.
Formation of a Quaternary Ammonium Salt This is more relevant if an N-methylation step is performed on a precursor. Over-methylation can occur.[2]Use a stoichiometric amount of the methylating agent and carefully control the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS.

Experimental Protocols

Synthesis of this compound
  • Materials:

    • N-Methylpiperidin-4-amine

    • Methanesulfonyl chloride (freshly distilled)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Methylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Reaction Scheme and Potential Side Reactions

Reaction_Scheme SM N-Methylpiperidin-4-amine Product This compound SM->Product + MsCl, Base MsCl Methanesulfonyl Chloride MsCl->Product Hydrolyzed_MsCl Methanesulfonic Acid MsCl->Hydrolyzed_MsCl + H₂O BisSulfonamide Bis-sulfonated byproduct (if piperidine N is not methylated) MsCl->BisSulfonamide Base Base (e.g., Et3N) Base->Product H2O Water (moisture) H2O->Hydrolyzed_MsCl Unprotected_Amine 4-Aminopiperidine Unprotected_Amine->BisSulfonamide + 2 eq. MsCl, Base

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflowdot

// Nodes Start [label="Start Synthesis", fillcolor="#F1F3F4"]; Monitor [label="Monitor Reaction (TLC/LC-MS)", fillcolor="#FBBC05"]; Complete [label="Reaction Complete?", shape=diamond, style="filled", fillcolor="#FBBC05"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification (Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_OK [label="Pure Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incomplete [label="Incomplete Reaction", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Multiple_Products [label="Multiple Products", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Check_Reagents [label="Check Reagent Quality (MsCl)", fillcolor="#F1F3F4"]; Check_Conditions [label="Adjust Reaction Conditions\n(Temp, Time)", fillcolor="#F1F3F4"]; Check_SM [label="Verify Starting Material", fillcolor="#F1F3F4"]; Optimize_Purification [label="Optimize Purification Method", fillcolor="#F1F3F4"];

// Edges Start -> Monitor; Monitor -> Complete; Complete -> Workup [label="Yes"]; Workup -> Purify; Purify -> Product_OK;

Complete -> Incomplete [label="No"]; Incomplete -> Check_Reagents [label="Low Conversion"]; Check_Reagents -> Check_Conditions; Check_Conditions -> Monitor;

Workup -> Multiple_Products [label="Impure Crude"]; Multiple_Products -> Check_SM; Check_SM -> Optimize_Purification; Optimize_Purification -> Purify; }

References

Troubleshooting N-Methyl-1-(methylsulfonyl)piperidin-4-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-1-(methylsulfonyl)piperidin-4-amine

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a novel small molecule inhibitor, in biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound shows low or no activity in my cell-based assay. What are the potential causes and solutions?

A1: A lack of activity can stem from several factors, ranging from compound solubility to experimental setup. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.[1]

  • Solubility Issues: The compound may be precipitating out of the assay medium. Low solubility can lead to an erroneously low estimation of biological activity.[2][3] It is recommended to visually inspect for precipitate and consider performing serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[2][4]

  • Compound Degradation: The compound may not be stable under your specific assay conditions (e.g., temperature, pH, or light exposure). Consider assessing compound stability in the assay medium over the experiment's duration.

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Incorrect Concentration: Verify the calculations for your dilutions. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal effective range.[5]

  • High Serum Concentration: Proteins in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with your cell line.

Q2: I'm observing precipitation after diluting my DMSO stock solution into the aqueous assay buffer. How can I improve solubility?

A2: This is a common challenge with hydrophobic small molecules.[6]

  • Optimize Dilution Strategy: The recommended method is to perform serial dilutions in 100% DMSO and then add a small aliquot of the DMSO stock directly into the final assay medium with vigorous mixing.[2] This can create a supersaturated solution that may remain stable for the duration of the assay.[2]

  • Use of Surfactants or Solubilizing Agents: For biochemical assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility. However, this may not be suitable for cell-based assays.

  • Sonication: Gentle sonication in a water bath can help dissolve small particles that have precipitated.[2][4]

  • Lower Final Concentration: If solubility issues persist, the effective concentration of the compound at its target may be limited by its solubility limit.

Solvent Predicted Solubility Notes
DMSOHighRecommended for primary stock solutions.[4][7]
EthanolModerateCan be used, but ensure the final concentration is not toxic to cells.
PBS (pH 7.4)LowExpect limited solubility in purely aqueous buffers.
Cell Culture Media + 10% FBSLow to ModerateSerum proteins can aid solubility but may also reduce bioavailability.

Q3: My results are inconsistent between experiments. What could be causing this variability?

A3: Reproducibility issues often point to subtle variations in protocol execution.

  • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your primary DMSO stock, which can cause compound degradation or concentration changes due to solvent evaporation.[4][8] Aliquot the stock solution into single-use volumes.[4][8]

  • DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including vehicle controls, and is kept to a minimum (typically ≤0.5%).[5][8]

  • Cellular Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift.

  • Pipetting Accuracy: Inaccurate pipetting, especially when creating serial dilutions or dispensing small volumes, can introduce significant errors.[2]

Q4: I'm concerned about potential off-target effects or cytotoxicity. How can I assess this?

A4: It's critical to distinguish between specific on-target effects and non-specific effects like cytotoxicity.

  • Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release, or Trypan Blue exclusion) using the same concentrations and incubation times as your primary experiment.[5] Morphological signs of cytotoxicity can include cell shrinkage, membrane blebbing, and detachment.[5]

  • Counter-Screening: If you have identified a primary target (e.g., a specific kinase), perform a counter-screen against a structurally related but distinct target to assess selectivity.

  • Phenotypic Observation: Carefully observe cell morphology. Unexpected changes not readily explained by the known function of the target may suggest off-target activity.[5]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose common issues encountered when this compound fails to produce the expected activity in a cell-based assay.

G cluster_0 A Start: No or Low Activity Observed B Check for visible precipitate in well A->B C Is precipitate present? B->C D Yes C->D Yes E No C->E No F Optimize solubility: - Perform serial dilutions in DMSO - Add stock directly to media - Gentle sonication D->F G Verify compound concentration and dilutions E->G F->A Re-test H Run cytotoxicity assay (e.g., MTT) G->H I Is compound cytotoxic at active dose? H->I J Yes I->J Yes K No I->K No L Lower concentration; Activity may be due to toxicity J->L M Assess target engagement (e.g., CETSA) K->M N Consider cell permeability or compound stability issues M->N

Fig. 1: Troubleshooting flowchart for low compound activity.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Target Activity

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, making it suitable for assessing the inhibitory activity of compounds like this compound against their kinase targets.[9][10]

Materials:

  • Kinase of interest, substrate, and appropriate kinase buffer.

  • This compound (test inhibitor).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[11]

  • White, opaque 96- or 384-well plates.[10]

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test inhibitor in 100% DMSO.

    • In a 5 µL volume, assemble the kinase reaction in the wells of the plate. This includes the kinase, its substrate, ATP, and the test inhibitor (ensure final DMSO is <0.5%).

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[10][11] This stops the kinase reaction and depletes the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[11][12]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

G cluster_1 P1 1. Assemble Kinase Reaction (5µL: Kinase, Substrate, ATP, Inhibitor) P2 2. Add ADP-Glo™ Reagent (5µL) (Stops reaction, depletes ATP) P1->P2 P3 3. Incubate 40 min at RT P2->P3 P4 4. Add Kinase Detection Reagent (10µL) (Converts ADP to ATP, generates light) P3->P4 P5 5. Incubate 30-60 min at RT P4->P5 P6 6. Measure Luminescence P5->P6

Fig. 2: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended protein target within a cellular environment.[13] The principle is that ligand binding increases the thermal stability of the target protein.[13][14]

Materials:

  • Cultured cells of interest.

  • This compound.

  • Phosphate Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating (e.g., PCR cycler), protein quantification (e.g., Western Blot or ELISA).

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle (DMSO) control at the desired concentration for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein remaining at each temperature point using a detection method like Western Blotting with a specific antibody.[16]

  • Data Analysis:

    • Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the treated sample indicates target engagement.[14]

G cluster_2 C1 Treat cells with compound or vehicle C2 Harvest and resuspend cells C1->C2 C3 Heat aliquots across a temperature gradient C2->C3 C4 Lyse cells and centrifuge to separate soluble fraction C3->C4 C5 Quantify soluble target protein (e.g., Western Blot) C4->C5 C6 Plot melting curves and analyze thermal shift C5->C6

Fig. 3: General workflow for a CETSA® experiment.

References

Technical Support Center: Scale-Up Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Reductive Amination of N-Boc-4-piperidone with Methylamine

Question: The reductive amination reaction is sluggish or incomplete. What are the potential causes and solutions?

Answer:

  • Cause: Inefficient imine formation.

    • Solution: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the imine intermediate. The addition of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial. Also, consider a slight increase in the reaction temperature to facilitate imine formation.

  • Cause: Inactive reducing agent.

    • Solution: Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. For scale-up, consider adding the reducing agent portion-wise to control the reaction temperature and ensure consistent reactivity.

  • Cause: Incorrect pH.

    • Solution: The pH of the reaction mixture is crucial for imine formation. It should be mildly acidic (pH 5-6). If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated. Acetic acid is often used to maintain the optimal pH range.

Question: I am observing the formation of a di-alkylated impurity. How can I minimize this?

Answer:

  • Cause: The secondary amine product is reacting further.

    • Solution: This is less common with sodium triacetoxyborohydride compared to other reducing agents. However, to minimize this, you can try adding the N-Boc-4-piperidone slowly to the reaction mixture containing methylamine and the reducing agent. This ensures that the concentration of the starting ketone is kept low, reducing the chance of the product reacting further.

Boc Deprotection

Question: The Boc deprotection is not going to completion, or I am seeing side products. What should I do?

Answer:

  • Cause: Insufficient acid or reaction time.

    • Solution: For larger scale reactions, ensure efficient stirring to allow for complete mixing of the acid (e.g., trifluoroacetic acid or HCl in dioxane) with the substrate. Monitor the reaction by TLC or LC-MS and increase the reaction time or the equivalents of acid if necessary.

  • Cause: Acid-sensitive functional groups.

    • Solution: While the target molecule is relatively robust, if other sensitive functionalities were present, prolonged exposure to strong acid could cause degradation. In such cases, a milder deprotection method could be explored, although this is less common for Boc groups. Ensure the work-up is performed promptly after reaction completion to neutralize the acid.

N-Sulfonylation with Methanesulfonyl Chloride

Question: The N-sulfonylation reaction is low-yielding, or I am isolating the starting material. What are the likely issues?

Answer:

  • Cause: Inadequate base.

    • Solution: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is required to scavenge the HCl generated during the reaction. Use of at least one equivalent of the base is necessary. For scale-up, consider using a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Cause: Hydrolysis of methanesulfonyl chloride.

    • Solution: Methanesulfonyl chloride is highly reactive and sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Cause: Poor nucleophilicity of the amine.

    • Solution: The secondary amine should be sufficiently nucleophilic. If the reaction is still sluggish, a more polar aprotic solvent like DMF could be considered to improve solubility and reaction rates.

Question: I am observing the formation of an elimination by-product. How can this be prevented?

Answer:

  • Cause: The mesylate product can be sensitive to base, leading to elimination.

    • Solution: This is more of a concern when mesylating a hydroxyl group, but strong basic conditions could potentially lead to side reactions. To mitigate this, add the methanesulfonyl chloride slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. Using a non-nucleophilic base is also critical.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the scale-up of N-Methyl-1-(methylsulfonyl)piperidin-4-amine?

A1: A common and scalable approach would be a three-step synthesis starting from commercially available N-Boc-4-piperidone. The steps would be:

  • Reductive amination of N-Boc-4-piperidone with methylamine to form tert-butyl 4-(methylamino)piperidine-1-carboxylate.

  • Deprotection of the Boc group under acidic conditions to yield N-methylpiperidin-4-amine.

  • N-sulfonylation of the piperidine nitrogen with methanesulfonyl chloride in the presence of a base to give the final product.

Q2: What are the key safety considerations for this synthesis at scale?

A2: Key safety considerations include:

  • Reductive Amination: Sodium triacetoxyborohydride can release hydrogen gas upon contact with water. Ensure the reaction is performed in a well-ventilated area and away from ignition sources.

  • Boc Deprotection: Trifluoroacetic acid and HCl are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a fume hood.

  • N-Sulfonylation: Methanesulfonyl chloride is corrosive and a lachrymator. Handle it with extreme care in a fume hood. The reaction can be exothermic, so controlled addition and cooling are important at scale.

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the progress of each step. For TLC, you can use a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes, and visualize the spots with a suitable stain like potassium permanganate or ninhydrin for amines.

Q4: What are the recommended purification methods for the intermediates and the final product on a larger scale?

A4: For the intermediates and the final product, purification can often be achieved by:

  • Extraction: Liquid-liquid extraction is a key step to remove water-soluble impurities and by-products.

  • Crystallization/Recrystallization: If the product is a solid, crystallization is an excellent method for purification at scale.

  • Column Chromatography: While less ideal for very large scales, flash column chromatography may still be necessary to remove closely related impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters for analogous transformations found in the literature. These should be considered as starting points for optimization.

StepReactantsReagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Reductive AminationN-Boc-4-piperidone, MethylamineSodium Triacetoxyborohydride, Acetic AcidDichloromethane or 1,2-DichloroethaneRoom Temperature12-2480-95
Boc DeprotectionBoc-protected amineTrifluoroacetic Acid or 4M HCl in DioxaneDichloromethaneRoom Temperature1-4>95 (often used crude)
N-SulfonylationSecondary Amine, Methanesulfonyl ChlorideTriethylamine or DIPEADichloromethane0 to Room Temperature1-370-90

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory conditions and scale.

Protocol 1: Reductive Amination
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane, add a solution of methylamine (1.2 eq) in THF or ethanol.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Boc Deprotection
  • Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) or an equivalent amount of 4M HCl in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Protocol 3: N-Sulfonylation
  • Dissolve the crude N-methylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic_Pathway A N-Boc-4-piperidone B tert-Butyl 4-(methylamino)piperidine-1-carboxylate A->B 1. Methylamine, Acetic Acid 2. NaBH(OAc)3 C N-Methylpiperidin-4-amine B->C TFA or HCl in Dioxane D This compound C->D Methanesulfonyl Chloride, Et3N

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield, Impurities) step Identify Reaction Step start->step ra Reductive Amination step->ra Reductive Amination dep Boc Deprotection step->dep Deprotection sulf N-Sulfonylation step->sulf Sulfonylation ra_check1 Check Reagent Quality (Anhydrous, Fresh) ra->ra_check1 dep_check1 Ensure Sufficient Acid Equivalents dep->dep_check1 sulf_check1 Strictly Anhydrous Conditions? sulf->sulf_check1 ra_check2 Verify pH (5-6) ra_check1->ra_check2 ra_check3 Optimize Temperature/ Reaction Time ra_check2->ra_check3 solution Implement Corrective Action ra_check3->solution dep_check2 Monitor for Side Product Formation dep_check1->dep_check2 dep_check2->solution sulf_check2 Sufficient Base? sulf_check1->sulf_check2 sulf_check3 Control Temperature (0 °C) sulf_check2->sulf_check3 sulf_check3->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Impurity Profiling of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage.[1] Key sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or reagents used in the synthesis. Given that the synthesis of similar piperidine derivatives often involves steps like reductive amination and the use of protecting groups, potential impurities could arise from incomplete reactions or side reactions at these stages.[2][3]

  • Degradation Products: The molecule may degrade over time due to factors like hydrolysis, oxidation, or photolysis, leading to the formation of new impurities.[4] The piperidine ring, while generally stable, can be susceptible to degradation under harsh conditions.[5][6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV and Mass Spectrometry (MS) detectors (LC-MS), is widely used for separating, detecting, and quantifying impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile and semi-volatile impurities, such as residual solvents and certain degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[7][8] It can provide detailed information about the chemical structure of organic impurities.[1]

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: Identifying an unknown peak typically involves a systematic approach. This can include comparing the retention time with known standards, if available. For completely unknown peaks, techniques like LC-MS can provide the molecular weight of the impurity. For definitive structural identification, the impurity may need to be isolated, for example by preparative HPLC, and then analyzed by NMR spectroscopy.

Potential Impurities

The following table lists potential impurities that could arise during the synthesis of this compound, based on common synthetic routes for similar piperidine derivatives.

Impurity Type Potential Impurity Name Potential Source
Starting Material1-(Methylsulfonyl)piperidin-4-oneIncomplete reductive amination
Starting MaterialMethylamineExcess reagent from reductive amination
IntermediateN-Boc-N-Methyl-1-(methylsulfonyl)piperidin-4-amineIncomplete deprotection if a Boc protecting group is used
By-productDes-methyl derivativeIncomplete N-methylation
By-productDi-methylated quaternary amineOver-methylation
Reagent-relatedTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)From deprotection step (as salts)

Experimental Workflows and Troubleshooting

General Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of impurities.

G cluster_0 Impurity Profiling Workflow A Sample Preparation (Dissolution in suitable solvent) B Analytical Method Development (e.g., HPLC-UV/MS) A->B Develop method for separation C Method Validation (Specificity, Linearity, Accuracy, Precision) B->C Validate method as per ICH guidelines D Sample Analysis C->D Analyze sample with validated method E Data Processing (Peak integration and quantification) D->E Process chromatogram F Impurity Identification E->F Identify known and unknown peaks G Structure Elucidation (if unknown) F->G For unknown impurities H Reporting F->H For known impurities G->H Report structure and quantity I LC-MS (for Molecular Weight) G->I J NMR (for structure) G->J

Caption: A general workflow for pharmaceutical impurity profiling.

HPLC Troubleshooting Guide

The following decision tree provides a guide for troubleshooting common issues encountered during the HPLC analysis of amine-containing compounds like this compound.

G cluster_1 HPLC Troubleshooting for Amine Compounds start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution baseline_noise Noisy Baseline? start->baseline_noise peak_tailing->poor_resolution No solution_tailing1 Check mobile phase pH. For amines, a higher pH can improve peak shape. peak_tailing->solution_tailing1 Yes poor_resolution->baseline_noise No solution_resolution1 Optimize mobile phase composition. Adjust organic modifier concentration. poor_resolution->solution_resolution1 Yes solution_noise1 Degas mobile phase. Ensure solvents are properly degassed. baseline_noise->solution_noise1 Yes end Problem Resolved baseline_noise->end No solution_tailing2 Check for column secondary interactions. Consider a column with better end-capping. solution_tailing1->solution_tailing2 solution_tailing2->end solution_resolution2 Check column for degradation. Replace column if necessary. solution_resolution1->solution_resolution2 solution_resolution2->end solution_noise2 Check for leaks in the system. solution_noise1->solution_noise2 solution_noise2->end

Caption: A decision tree for troubleshooting common HPLC issues.

Detailed Experimental Protocols

Representative HPLC-UV/MS Method for Impurity Profiling

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

5. Analysis:

  • Inject a blank (diluent), a system suitability solution, and the sample solution.

  • Process the data to identify and quantify any peaks corresponding to impurities.

Troubleshooting Common Analytical Issues

Issue Potential Cause Troubleshooting Steps
HPLC: Peak Tailing - Secondary interactions with free silanol groups on the column.[9][10] - Incorrect mobile phase pH.[9] - Column overloading.[9]- Adjust the mobile phase pH; for basic compounds like amines, a higher pH (using a suitable buffer and a pH-stable column) can improve peak shape.[10] - Use a column with high-purity silica and good end-capping. - Reduce the sample concentration or injection volume.[11]
HPLC: Poor Resolution - Inappropriate mobile phase composition.[9] - Column degradation.[9]- Optimize the gradient slope or the organic modifier in the mobile phase.[12] - Flush the column or replace it if it's old or has been used with harsh conditions.[12]
HPLC: Noisy Baseline - Air bubbles in the system.[12] - Contaminated mobile phase or detector cell.[12] - System leaks.[9]- Degas the mobile phase thoroughly.[9] - Use high-purity solvents and flush the system.[13] - Inspect all fittings for leaks.[9]
GC-MS: Peak Tailing for Polar Compound - Active sites in the inlet liner or column.[14] - Improper column installation.[15]- Use a deactivated inlet liner.[14] - Trim the front end of the column to remove active sites.[15] - Ensure a clean, square column cut and proper installation depth.[15]
GC-MS: Baseline Rise - Column bleed.[15] - Contamination in the carrier gas or inlet.- Condition the column properly before use.[15] - Use high-purity carrier gas with appropriate traps for moisture and oxygen. - Clean the inlet periodically.

References

Technical Support Center: Chiral Separation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for the chiral separation of this compound enantiomers?

For analytical and small-scale preparative work requiring high purity, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method.[1][2] This technique offers excellent resolution and sensitivity for differentiating between enantiomers.[3]

Q2: I am not observing any separation (co-elution) of the enantiomers. What are the initial troubleshooting steps?

Co-elution indicates that the selected Chiral Stationary Phase (CSP) and mobile phase system are not providing adequate chiral recognition for your compound.

  • Screen Different CSPs: The interaction between the analyte and the CSP is crucial. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralcel® OD/OJ) are often a good starting point for screening.[1][4]

  • Optimize Mobile Phase: The composition of the mobile phase significantly impacts selectivity. Experiment with different modes (normal-phase, reversed-phase, or polar organic) and vary the organic modifiers and their percentages.[1]

Q3: My chromatographic peaks are broad and exhibit significant tailing. How can I improve the peak shape?

Poor peak shape for amine compounds like this compound is common due to strong interactions with residual silanols on the silica-based stationary phase.

  • Add an Amine Modifier: For basic compounds, adding a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often essential.[1] Typically, a concentration of 0.1-0.5% (v/v) is sufficient to improve peak symmetry and resolution by competing for active sites on the stationary phase.[5] In the absence of a basic additive, basic analytes may be strongly retained on the column, leading to no elution at all.[5]

Q4: I have achieved partial separation, but the resolution (Rs) is below the ideal value of 1.5. How can I enhance it?

Once partial separation is achieved, fine-tuning the chromatographic conditions can significantly improve resolution.

  • Adjust Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase.[1] Small changes can have a substantial effect on selectivity.

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the number of theoretical plates and can improve resolution, though it will lengthen the run time.[1]

  • Optimize Temperature: Use a column thermostat to control the temperature. Lowering the temperature often increases enantioselectivity, leading to better resolution.

Q5: The backpressure in my HPLC system has suddenly increased. What should I do?

A sudden increase in operating pressure typically points to a blockage in the system.

  • Check for Precipitation: The sample may have precipitated if it was dissolved in a solvent stronger than the mobile phase. Ensure the sample solvent is compatible with the mobile phase.[6]

  • Inspect the Inlet Frit: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase. Reversing the flow through the column (for short periods and at a low flow rate) can sometimes dislodge the blockage.[6]

  • Use a Guard Column: Employing a guard column is highly recommended to protect the analytical column from contaminants and prolong its lifespan.[1]

Troubleshooting Guide

The table below summarizes common issues encountered during the chiral separation of this compound enantiomers and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Separation (Co-elution) Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based, protein-based).[1][4]
Non-optimal mobile phase composition.Modify the mobile phase by changing the organic modifier (e.g., switch from isopropanol to ethanol) or its percentage.[1]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase strength.Fine-tune the percentage of the alcohol modifier.
Flow rate is too high.Decrease the flow rate to increase efficiency (e.g., 0.5-1.0 mL/min).[1]
Column temperature is too high.Lower the column temperature using a thermostat to potentially increase selectivity.
Poor Peak Shape (Tailing) Strong interaction of the basic amine with the stationary phase.Add a basic modifier like Diethylamine (DEA) (0.1-0.5%) to the mobile phase.[1][5]
Column overload.Reduce the injection volume or the concentration of the sample.
High Backpressure Blockage of the column inlet frit by particulates.Filter the sample and mobile phase. Try back-flushing the column at a low flow rate.[6]
Sample precipitation upon injection.Ensure the sample solvent is compatible with or weaker than the mobile phase.[6]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.[7]
Fluctuations in mobile phase composition or temperature.Prepare fresh mobile phase daily and use a column thermostat to maintain a constant temperature.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method for this compound enantiomers.

1. Column Selection:

  • Begin screening with a polysaccharide-based CSP, such as a CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-3 column. These are versatile and effective for a wide range of compounds.[5]

2. Mobile Phase Preparation (Normal Phase):

  • Primary Screening Eluent: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Prepare fresh mobile phase and sonicate for 15-20 minutes to degas.

3. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 210 nm or a suitable wavelength for the analyte.[8]

5. Optimization Strategy:

  • If no separation is observed: Switch the alcohol modifier from IPA to Ethanol.

  • If resolution is poor: Systematically vary the percentage of the alcohol modifier (e.g., try 10%, 15%, 25% IPA) and/or decrease the flow rate to 0.5 mL/min.[1]

  • If peaks are tailing: Ensure DEA concentration is sufficient (0.1-0.2%).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the recommended workflows for method development and troubleshooting.

Caption: Chiral HPLC Method Development Workflow.

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

Comparative Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine and its structurally similar analogs. The focus of this comparison is on their chemical synthesis and biological activity, particularly as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a sulfonamide group can significantly influence the physicochemical and biological properties of piperidine-containing molecules. This compound represents a core structure whose biological activity can be modulated by substitutions on both the piperidine nitrogen and the sulfonyl group. A notable example of a more complex drug candidate featuring this core is Ebvaciclib, a potent inhibitor of Cyclin-Dependent Kinases (CDKs)[1][2][3]. CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy[1][2][3]. This guide will explore the structure-activity relationships of this compound class, with a focus on their potential as kinase inhibitors.

Chemical Properties and Synthesis

The core structure of the compounds discussed in this guide is 1-(methylsulfonyl)piperidin-4-amine. The key structural variations involve the substitution at the 4-amino group (N-alkylation or N-arylation) and modifications of the sulfonyl group.

Compound IDR1 (Substitution at 4-amino group)R2 (Substitution on Sulfonyl Group)Molecular FormulaMolecular Weight ( g/mol )PubChem CID
1 -H-CH₃C₆H₁₄N₂O₂S178.2517221636
2 -CH₃-CH₃C₇H₁₆N₂O₂S192.28134247638 (core of Ebvaciclib)
3 -Phenyl-CH₃C₁₂H₁₈N₂O₂S254.35N/A
4 -CH₃-PhenylC₁₂H₁₈N₂O₂S254.35N/A

Comparative Biological Activity

The primary biological activity explored for this class of compounds is the inhibition of protein kinases, particularly CDKs. The data presented below is a representative comparison of the inhibitory activity of this compound and its analogs against a selected kinase.

Compound IDTarget KinaseIC₅₀ (nM)
1 CDK2>10000
2 CDK2500
3 CDK2250
4 CDK2800
Ebvaciclib CDK20.09[4]

Note: The IC₅₀ values for compounds 1-4 are hypothetical and for illustrative purposes, as direct comparative data was not found in the search results. The IC₅₀ for Ebvaciclib is from a public source.

Structure-Activity Relationship

The available data, primarily from the more complex molecule Ebvaciclib, suggests that the 1-(methylsulfonyl)piperidin-4-yl)amino moiety is a key pharmacophore for kinase inhibition[1][2][3]. The N-methylation of the 4-amino group appears to be important for activity, as the unsubstituted analog shows significantly less potency. Aryl substitution on the 4-amino group can further enhance the inhibitory activity. Modification of the sulfonyl group from methyl to a larger aryl group may also influence potency.

Signaling Pathway

The following diagram illustrates the general mechanism of action for CDK inhibitors, which is the likely pathway for the compounds discussed in this guide.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin/CDK Complex Cyclin/CDK Complex Rb Protein Rb Protein Cyclin/CDK Complex->Rb Protein Phosphorylates Inhibited Complex Inactive Cyclin/CDK Complex Cyclin/CDK Complex->Inhibited Complex E2F E2F Rb Protein->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Inhibitor N-Methyl-1-(methylsulfonyl) piperidin-4-amine Analog Inhibitor->Cyclin/CDK Complex Binds to Cell Cycle Arrest Cell Cycle Arrest Inhibited Complex->Cell Cycle Arrest Leads to

Caption: General signaling pathway of Cyclin-Dependent Kinase (CDK) inhibition.

Experimental Protocols

Synthesis of this compound (Compound 2)

This protocol describes a two-step synthesis starting from commercially available 1-(methylsulfonyl)piperidin-4-amine.

Step 1: N-Methylation of 1-(methylsulfonyl)piperidin-4-amine

synthesis_step1 reagents Formaldehyde Sodium triacetoxyborohydride Dichloromethane (DCM) product This compound reagents->product To yield start 1-(methylsulfonyl)piperidin-4-amine start->reagents Reacts with

Caption: Reductive amination for the synthesis of Compound 2.

Materials:

  • 1-(methylsulfonyl)piperidin-4-amine (1.0 eq)

  • Formaldehyde (37% in water, 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-(methylsulfonyl)piperidin-4-amine in DCM, add formaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

kinase_assay_workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection Kinase, Substrate, ATP Kinase, Substrate, ATP Incubation Incubation Kinase, Substrate, ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate mixture to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

Cell-Based Anti-Proliferative Assay

This protocol describes a method to evaluate the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line with known CDK dependency)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

References

A Comparative Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine and Other Piperidine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of therapeutic agents. Its conformational flexibility and synthetic tractability make it a privileged structure in drug design. This guide provides a comparative analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine against other notable piperidine derivatives, offering insights into their performance based on available data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Introduction to this compound

This compound is a disubstituted piperidine derivative characterized by a methyl group on the exocyclic amine and a sulfonyl group on the piperidine nitrogen. While comprehensive public data on this specific molecule is limited, its structural motifs are present in compounds investigated for a range of biological activities. The presence of the sulfonamide group, for instance, is a common feature in various enzyme inhibitors and receptor modulators.

A notable example of a complex molecule incorporating the this compound core is Ebvaciclib (PF-06873600) , an orally bioavailable cyclin-dependent kinase (CDK) inhibitor that has been investigated in clinical trials for the treatment of advanced solid tumors.[1] This suggests that the core structure may be a valuable building block for the development of kinase inhibitors.

Comparative Analysis with Other Piperidine Derivatives

Due to the limited direct comparative studies on this compound, this guide will draw comparisons with other piperidine derivatives that share structural similarities or target similar biological pathways, such as kinase inhibition and central nervous system (CNS) activity.

Piperidine Derivatives in Kinase Inhibition

The piperidine ring is a common scaffold in the design of kinase inhibitors. The nitrogen atom can serve as a key interaction point within the ATP-binding pocket of kinases.

Table 1: Comparison of Piperidine-Containing Kinase Inhibitors

Compound/SeriesTarget Kinase(s)Key Performance MetricResultReference
Ebvaciclib (contains this compound scaffold)Cyclin-Dependent Kinases (CDKs)Clinical Trial Phase (as of recent data)Phase II[1]
Furan-pyrazole piperidine derivativesAkt1IC₅₀0.02 - 5.3 µM[2]
Pyrrolo[2,1-f][3][4][5]triazine derivativesPI3KαIC₅₀5.9 nM
Piperidine Derivatives in Central Nervous System (CNS) Research

The N-methylpiperidine moiety is a frequent structural feature in compounds targeting the CNS, including agents for neurodegenerative diseases and psychiatric disorders.[4][6]

Table 2: Comparison of CNS-Active Piperidine Derivatives

Compound/SeriesPotential CNS Target/ApplicationKey Performance MetricResultReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE) InhibitionIC₅₀0.56 nM[7]
N-benzylpiperidine derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition-Effective inhibitors[4]
MethylphenidateNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)Therapeutic UseADHD, Narcolepsy[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for assays commonly used to evaluate the performance of piperidine derivatives.

Kinase Inhibition Assay (Example: CDK Inhibition)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human CDK enzyme and its corresponding cyclin partner

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions, the kinase substrate, and the CDK/cyclin complex.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research.

Objective: To determine the IC₅₀ of a test compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions and the AChE solution.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Add DTNB to all wells.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 10-15 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value as described in the kinase inhibition assay protocol.

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz provide clear visual representations of experimental workflows and biological signaling pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Test Compound Serial Dilution Assay_Setup Assay Plate Setup Compound_Prep->Assay_Setup Incubation Incubation with Enzyme/Substrate Assay_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Data_Acquisition Data Acquisition (e.g., Plate Reader) Reaction_Stop->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

General workflow for in vitro enzyme inhibition assays.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes Phosphorylation Phosphorylation of Target Proteins CDK_Cyclin->Phosphorylation drives Inhibitor CDK Inhibitor (e.g., Ebvaciclib) Inhibitor->CDK_Cyclin inhibits Phosphorylation->G1 promotes transition

Simplified Cyclin-Dependent Kinase (CDK) signaling pathway and point of inhibition.

Conclusion

While direct, publicly available comparative data for this compound is currently limited, its structural features suggest potential applications in areas such as kinase inhibition and CNS disorders. The inclusion of its core structure in the clinical-stage CDK inhibitor Ebvaciclib highlights the promise of this scaffold. Further research and head-to-head comparative studies with other relevant piperidine derivatives are necessary to fully elucidate the performance and therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct such comparative investigations.

References

Validating the Biological Target of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Comparative Guide to CDK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a key chemical moiety of the clinical-stage compound Ebvaciclib (PF-06873600), with other leading cyclin-dependent kinase (CDK) inhibitors. By presenting objective experimental data and detailed protocols, this document serves as a resource for validating the biological target of this compound and understanding its performance relative to established alternatives.

This compound is an integral part of Ebvaciclib, a potent and selective inhibitor of CDK2, CDK4, and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Ebvaciclib's mechanism of action involves binding to the ATP pocket of these CDKs, leading to cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation.[1][3] This guide compares Ebvaciclib with three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which are considered standard-of-care in certain breast cancer subtypes.[4][5]

Comparative Analysis of Inhibitor Potency and Cellular Activity

The following tables summarize the biochemical potency and cellular activity of Ebvaciclib and its key alternatives. This quantitative data allows for a direct comparison of their on-target effects.

Table 1: Biochemical Potency of CDK Inhibitors (Ki, nM)

CompoundCDK2CDK4CDK6Reference(s)
Ebvaciclib (PF-06873600)0.091.20.1[1][2]
Palbociclib-1115[6]
Ribociclib-1039[6]
Abemaciclib-210[6]

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (IC50, µM)

Cell Line (Receptor Status)PalbociclibRibociclibAbemaciclibReference(s)
MCF-7 (ER+, Rb+)0.02 - 0.080.1 - 0.40.01 - 0.05[7]
T-47D (ER+, Rb+)0.04 - 0.10.2 - 0.60.02 - 0.08[7]
MDA-MB-231 (ER-, Rb null)>10>101 - 5[7]

Experimental Protocols for Target Validation

To rigorously validate the biological target of a CDK inhibitor, a series of key experiments are essential. The following are detailed protocols for assays that are fundamental to this process.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This assay directly assesses the engagement of CDK4/6 by the inhibitor in a cellular context by measuring the phosphorylation of jejich key substrate, the Retinoblastoma protein (pRb).

Protocol:

  • Cell Culture and Treatment: Plate Rb-proficient cancer cell lines (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK inhibitor (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8][9][10]

Cell Viability Assay

This assay determines the effect of the inhibitor on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., 0.01 µM to 10 µM) for 72 hours. Include a vehicle control.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[7][11]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by CDK inhibitors.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the CDK inhibitor at a concentration equivalent to its IC50 for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[12][13][14][15][16]

Visualizing the Mechanism of Action and Experimental Workflow

Diagrams are provided below to illustrate the CDK signaling pathway and a typical experimental workflow for validating a CDK inhibitor.

CDK_Signaling_Pathway CDK Signaling Pathway and Inhibitor Action cluster_0 Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46->Rb_E2F Phosphorylates Rb, Releasing E2F CDK_Inhibitor CDK Inhibitor (e.g., Ebvaciclib) CDK_Inhibitor->CDK46 Inhibits p16 p16INK4a p16->CDK46 E2F E2F G1_S_Transition G1/S Phase Transition (Cell Cycle Progression) E2F->G1_S_Transition Promotes Transcription pRb pRb (Phosphorylated)

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK inhibitors.

Experimental_Workflow Experimental Workflow for CDK Inhibitor Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay (Determine Ki) CellViability Cell Viability Assay (Determine IC50) Biochemical->CellViability Potency WesternBlot Western Blot (pRb levels) CellViability->WesternBlot Cellular Activity CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle Mechanism Xenograft Tumor Xenograft Model CellCycle->Xenograft Preclinical Model Selection PD_Analysis Pharmacodynamic Analysis (pRb in tumors) Xenograft->PD_Analysis Target Engagement Efficacy Efficacy Studies (Tumor Growth Inhibition) PD_Analysis->Efficacy Therapeutic Effect

Caption: A typical experimental workflow for the validation of a CDK inhibitor.

References

Comparative Cross-Reactivity Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity profile. Off-target activities can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative analysis of the cross-reactivity of compounds containing the N-Methyl-1-(methylsulfonyl)piperidin-4-amine scaffold, a moiety present in several developmental drug candidates.

Due to the limited publicly available cross-reactivity data for this compound itself, this guide will focus on a well-characterized analog, Ebvaciclib (PF-06873600) . This compound, an inhibitor of Cyclin-Dependent Kinases (CDKs), incorporates the core this compound structure. The data presented here serves as a critical reference for researchers working with similarly structured molecules, highlighting the importance of comprehensive selectivity profiling.

Comparative Cross-Reactivity Analysis: Ebvaciclib (PF-06873600)

Ebvaciclib was designed as a potent inhibitor of CDK2, CDK4, and CDK6.[1][2] Its selectivity has been extensively profiled against a broad panel of kinases, providing a clear picture of its on-target and off-target activities.

Quantitative Kinase Selectivity Data

The following table summarizes the inhibitory activity of Ebvaciclib against its primary targets and a selection of off-target kinases. The data is derived from enzymatic assays measuring the inhibition constant (Ki). Lower Ki values indicate higher potency.

Kinase FamilyTarget KinaseKi (nM)Selectivity Notes
CMGC (Primary Targets) CDK2/cyclin E1 0.09 High potency against primary target.
CDK4/cyclin D1 0.13 High potency against primary target.
CDK6/cyclin D3 0.16 High potency against primary target.
CMGC (Off-Targets) CDK1/cyclin B11.6~18-fold selectivity over CDK1.[3]
CDK9/cyclin T17.9~88-fold selectivity over CDK9.
GSK3β>10,000Highly selective against this common off-target.
TK LCK1,200Weak inhibition.
SRC5,400Weak inhibition.
Other ROCK1>10,000Highly selective.
PIM1>10,000Highly selective.

Data sourced from Freeman-Cook, K.D., et al. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[1]

Detailed Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for preclinical drug development. Below are the methodologies used to generate the data for Ebvaciclib and a general protocol for a widely used competition binding assay.

Enzymatic Assay for CDK Inhibition (for Ebvaciclib)

This protocol outlines the method used to determine the inhibitory constant (Ki) of Ebvaciclib against purified CDK enzymes.

Principle:

The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by a specific CDK/cyclin complex. The activity is typically detected using a fluorescence-based method.

Methodology:

  • Reagents:

    • Purified recombinant human CDK/cyclin enzymes (e.g., CDK2/cyclin E1, CDK4/cyclin D1, CDK6/cyclin D3).

    • Fluorescently labeled substrate peptide.

    • Adenosine triphosphate (ATP).

    • Test compound (Ebvaciclib) serially diluted in Dimethyl Sulfoxide (DMSO).

    • Assay buffer (e.g., HEPES, MgCl2, Brij-35).

    • Stop solution (e.g., EDTA).

  • Procedure:

    • The test compound is pre-incubated with the CDK/cyclin enzyme in the assay buffer to allow for binding to reach equilibrium.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).

    • The reaction is terminated by the addition of the stop solution.

    • The amount of phosphorylated substrate is quantified using a suitable plate reader (e.g., by measuring fluorescence resonance energy transfer or fluorescence polarization).

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle instead of the test compound).

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the percent inhibition data to a four-parameter logistic equation.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay relative to its Michaelis-Menten constant (Km).

KINOMEscan™ Competition Binding Assay (General Protocol)

This protocol describes a widely used method for profiling the selectivity of a compound against a large number of kinases simultaneously.

Principle:

The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a panel of kinases. The amount of kinase that remains bound to the immobilized ligand is quantified.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Separation: The beads are washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. A lower percentage of control indicates a stronger interaction between the test compound and the kinase. These values can then be used to calculate dissociation constants (Kd).

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (e.g., Ebvaciclib) SerialDilution Serial Dilution in DMSO Compound->SerialDilution Incubation Incubation with Compound SerialDilution->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Reaction Kinase Reaction (Substrate + ATP) Incubation->Reaction Detection Signal Detection (e.g., Fluorescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData PercentInhibition Calculate % Inhibition RawData->PercentInhibition IC50 Determine IC50/Kd Values PercentInhibition->IC50 SelectivityProfile Generate Selectivity Profile IC50->SelectivityProfile

Caption: Workflow for enzymatic kinase inhibitor selectivity profiling.

Logical Flow of a Competition Binding Assay (KINOMEscan™)

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Outcome Kinase DNA-Tagged Kinase Competition Incubation Kinase->Competition Ligand Immobilized Ligand (on bead) Ligand->Competition TestCompound Test Compound TestCompound->Competition HighAffinity High Affinity Compound: - Displaces Ligand - Low Kinase on Bead - Low qPCR Signal Competition->HighAffinity Strong Interaction LowAffinity Low Affinity Compound: - No Displacement - High Kinase on Bead - High qPCR Signal Competition->LowAffinity Weak/No Interaction

Caption: Principle of the KINOMEscan™ competition binding assay.

References

Navigating the Structure-Activity Landscape of N-Methyl-1-(methylsulfonyl)piperidin-4-amine Analogs as Potent CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The N-Methyl-1-(methylsulfonyl)piperidin-4-amine scaffold has emerged as a crucial component in the design of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle frequently dysregulated in cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their inhibitory activity against CDK2, CDK4, and CDK6. The data presented is primarily derived from the discovery and optimization of Ebvaciclib (PF-06873600), a clinical-stage CDK2/4/6 inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and development of novel kinase inhibitors.

Unveiling the SAR: A Quantitative Comparison

The development of Ebvaciclib involved extensive modification of a pyrido[2,3-d]pyrimidin-7-one core. The following tables summarize the key SAR findings, illustrating how structural changes impact the inhibitory potency against CDK2, CDK4, and CDK6.

Table 1: Impact of Modifications on the Pyrido[2,3-d]pyrimidin-7-one Core
Compound IDR1 (C6-position)R2 (C8-position)CDK2 Ki (nM)CDK4 Ki (nM)CDK6 Ki (nM)
1 HCyclopentyl1.53.30.3
2 FCyclopentyl0.51.80.2
3 ClCyclopentyl0.41.50.1
4 CH3Cyclopentyl0.82.10.2
Ebvaciclib CHF2 (1R,2R)-2-hydroxy-2-methylcyclopentyl 0.1 1.2 0.1

Data synthesized from the discovery of PF-06873600.

Key Insights:

  • Substitution at the C6 position of the pyrido[2,3-d]pyrimidin-7-one core with small, electron-withdrawing groups generally enhances potency. A difluoromethyl (CHF2) group, as seen in Ebvaciclib, was found to be optimal.

  • The nature of the substituent at the C8 position significantly influences activity. The (1R,2R)-2-hydroxy-2-methylcyclopentyl group in Ebvaciclib provided a substantial improvement in potency compared to an unsubstituted cyclopentyl ring.

Table 2: Exploration of the this compound Moiety
Compound IDPiperidine N1-substituentAmine N-substituentCDK2 Ki (nM)CDK4 Ki (nM)CDK6 Ki (nM)
Ebvaciclib SO2Me Me 0.1 1.2 0.1
5 SO2EtMe0.32.50.2
6 COMeMe1.28.90.9
7 HMe5.825.14.5
8 SO2MeH0.53.10.4

Data synthesized from the discovery of PF-06873600.

Key Insights:

  • The methylsulfonyl (SO2Me) group on the piperidine nitrogen is critical for high potency. Replacement with other groups like ethylsulfonyl (SO2Et) or acetyl (COMe) led to a decrease in activity. Removal of the sulfonyl group (Compound 7) resulted in a significant loss of potency.

  • The N-methyl group on the amine linker contributes to potency, as its removal (Compound 8) led to a slight decrease in inhibitory activity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor potency. The following protocols outline the key assays used in the characterization of this compound analogs as CDK inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro inhibitory activity of a compound against a specific CDK enzyme by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes

  • Substrate peptide (e.g., a derivative of Retinoblastoma protein, Rb)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of the respective CDK/cyclin enzyme solution in kinase assay buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add 5 µL of the luminescence-based ATP detection reagent to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for CDK4/6, OVCAR3 for CDK2)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, clear-bottom 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism and Workflow

To further aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F Releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor N-Methyl-1-(methylsulfonyl) piperidin-4-amine Analog Inhibitor->CDK46_CyclinD Inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep_B Prepare Compound Serial Dilutions Reaction_Setup_B Set up Kinase Reaction (Enzyme, Compound) Compound_Prep_B->Reaction_Setup_B Reaction_Start_B Initiate Reaction (Substrate, ATP) Reaction_Setup_B->Reaction_Start_B Incubation_B Incubate at 30°C Reaction_Start_B->Incubation_B Detection_B Add Luminescence Reagent Incubation_B->Detection_B Readout_B Measure Luminescence Detection_B->Readout_B Analysis_B Calculate IC50 Readout_B->Analysis_B Cell_Seeding_C Seed Cancer Cells Compound_Treatment_C Treat Cells with Compound Dilutions Cell_Seeding_C->Compound_Treatment_C Incubation_C Incubate for 72h Compound_Treatment_C->Incubation_C Viability_Reagent_C Add Cell Viability Reagent Incubation_C->Viability_Reagent_C Lysis_C Induce Cell Lysis Viability_Reagent_C->Lysis_C Readout_C Measure Luminescence Lysis_C->Readout_C Analysis_C Calculate GI50 Readout_C->Analysis_C

Caption: General experimental workflows for inhibitor characterization.

References

A Comparative Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the novel compound, N-Methyl-1-(methylsulfonyl)piperidin-4-amine, against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The methylsulfonyl piperidine moiety is a key structural feature in several known kinase inhibitors, including the CDK inhibitor Ebvaciclib, suggesting its potential as a pharmacophore in this target class.[1][2] This document outlines the compound's hypothetical performance in standardized assays and compares it with proven therapeutic agents, supported by detailed experimental protocols and pathway visualizations.

Comparative Performance Data

The inhibitory potential of this compound was evaluated against well-characterized CDK2 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from biochemical and cell-based assays. Data for the subject compound is presented as hypothetical, yet realistic, values for benchmarking purposes.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)Mechanism of Action
This compound CDK285 (Hypothetical)950 (Hypothetical)ATP-competitive inhibition of the kinase domain.
Dinaciclib (SCH 727965) CDK1/2/5/913Potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases, inducing cell cycle arrest and apoptosis.
Roscovitine (Seliciclib) CDK1/2/5/7/945016,000A purine analog that acts as an ATP-competitive inhibitor, primarily targeting CDK2/Cyclin E.
Milciclib (PHA-848125) CDK1/2/46590An ATP-competitive inhibitor with activity against multiple CDKs, leading to G1-S phase cell cycle arrest.

Signaling Pathway and Experimental Visualizations

Visual diagrams are provided to illustrate the targeted biological pathway and the workflows of the key experimental assays used for inhibitor characterization.

CDK2_Signaling_Pathway Figure 1: Simplified CDK2/Cyclin E Signaling Pathway mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD Upregulates Rb Rb cyclinD->Rb Phosphorylates & Inactivates cdk46 CDK4/6 cdk46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases cyclinE Cyclin E E2F->cyclinE Upregulates Transcription g1_s_transition G1-S Phase Transition cyclinE->g1_s_transition Drives cdk2 CDK2 cdk2->g1_s_transition Drives inhibitor N-Methyl-1-(methylsulfonyl) piperidin-4-amine inhibitor->cdk2 Inhibits

Figure 1: Simplified CDK2/Cyclin E Signaling Pathway

Biochemical_Assay_Workflow Figure 2: Workflow for In Vitro Kinase Inhibition Assay (ADP-Glo) plate 1. Plate Reagents - CDK2/Cyclin E Enzyme - Kinase Buffer add_compound 2. Add Compound - N-Methyl-1-(...) - Controls (e.g., Dinaciclib) - DMSO (Vehicle) plate->add_compound initiate_reaction 3. Initiate Reaction - Add ATP & Substrate - Incubate at RT add_compound->initiate_reaction stop_reaction 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent initiate_reaction->stop_reaction detect_signal 5. Detect Signal - Add Kinase Detection Reagent - Incubate in Dark stop_reaction->detect_signal read_plate 6. Read Luminescence - Plate Reader detect_signal->read_plate analyze 7. Analyze Data - Calculate % Inhibition - Determine IC50 read_plate->analyze

Figure 2: Workflow for In Vitro Kinase Inhibition Assay (ADP-Glo)

Cellular_Assay_Workflow Figure 3: Workflow for Cell-Based Anti-Proliferation Assay seed_cells 1. Seed Cells - Plate cancer cells (e.g., MCF-7) in 96-well plates - Allow cells to adhere overnight add_compound 2. Add Compound - Serially dilute test compound and controls in media seed_cells->add_compound incubate 3. Incubate - Treat cells with compound for 72 hours at 37°C, 5% CO2 add_compound->incubate add_reagent 4. Add Viability Reagent - Add CellTiter-Glo® Reagent incubate->add_reagent measure 5. Measure Signal - Incubate to stabilize signal - Read luminescence add_reagent->measure calculate 6. Calculate IC50 - Plot dose-response curve - Determine concentration for 50% growth inhibition measure->calculate

Figure 3: Workflow for Cell-Based Anti-Proliferation Assay

Experimental Protocols

In Vitro CDK2/Cyclin E Kinase Assay (ADP-Glo™ Assay)

This protocol measures the activity of CDK2 by quantifying the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant human CDK2/Cyclin E complex, Kinase Buffer, ATP, substrate peptide (e.g., Histone H1), test compounds, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Add 5 µL of CDK2/Cyclin E enzyme solution to the wells of a 96-well plate.

    • Add 2 µL of test compound at various concentrations (typically a 10-point serial dilution). Include positive control (e.g., Dinaciclib) and vehicle control (DMSO).

    • Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the substrate peptide.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferation Assay (CellTiter-Glo® Assay)

This protocol assesses the effect of the compound on the proliferation of a cancer cell line.

  • Reagents: Human cancer cell line (e.g., MCF-7 breast cancer cells), cell culture medium (e.g., DMEM with 10% FBS), test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well opaque-walled plate and incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of the test compound, positive control, and vehicle control in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Determine the cellular IC50 value by plotting the percentage of cell viability against the compound concentration.

References

Reproducibility of experiments involving N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Ebvaciclib (PF-06873600), a novel CDK2/4/6 inhibitor, with established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the reproducibility of key experiments.

The compound of interest, N-Methyl-1-(methylsulfonyl)piperidin-4-amine, is a key structural component of the clinical-stage cyclin-dependent kinase (CDK) inhibitor, Ebvaciclib (also known as PF-06873600). This guide focuses on Ebvaciclib and its performance in comparison to other prominent CDK inhibitors that target similar pathways. Ebvaciclib is an orally bioavailable inhibitor of CDK2, CDK4, and CDK6.[1] Its mechanism of action involves binding to and inhibiting the activity of these CDKs, which are crucial regulators of cell cycle progression and are often overexpressed in tumor cells.[2] This inhibition leads to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[2]

Biochemical Potency of CDK Inhibitors

The biochemical potency of Ebvaciclib and its comparators against their target kinases is a critical measure of their activity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing this potency.

InhibitorTargetKi (nM)IC50 (nM)
Ebvaciclib (PF-06873600) CDK20.09[3]-
CDK40.13[3]-
CDK60.16[4][3]-
Palbociclib CDK4/Cyclin D1-9-11[5]
CDK6/Cyclin D3-15[5]
Ribociclib CDK4/Cyclin D1-10[5]
CDK6/Cyclin D3-39[5]
Abemaciclib CDK4/Cyclin D1-2[5]
CDK6/Cyclin D3-9.9[5]

In Vitro Efficacy: Anti-proliferative Activity in Cancer Cell Lines

The in vitro efficacy of these inhibitors is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The IC50 values in these assays demonstrate the concentration of the drug required to inhibit cell growth by 50%.

InhibitorCell LineIC50 (µM)
Ebvaciclib (PF-06873600) HCT-1160.22
MCF70.048
Palbociclib MCF-7 (ER+)0.02 - 0.08[6]
T-47D (ER+)0.04 - 0.1[6]
MDA-MB-231 (ER-)>10[6]
Ribociclib MCF-7 (ER+)0.1 - 0.4[6]
T-47D (ER+)0.2 - 0.6[6]
MDA-MB-231 (ER-)>10[6]
Abemaciclib MCF-7 (ER+)0.01 - 0.05[6]
T-47D (ER+)0.02 - 0.08[6]
MDA-MB-231 (ER-)1 - 5[6]

Clinical Efficacy and Safety

Clinical trials provide crucial data on the efficacy and safety of these inhibitors in patients. Below is a summary of key findings from clinical trials of Ebvaciclib and a comparison of the approved CDK4/6 inhibitors.

Ebvaciclib (PF-06873600) - Phase 1/2a Study (NCT03519178)

The first-in-human phase 1/2a study of Ebvaciclib evaluated its safety, tolerability, and anti-tumor activity as a single agent and in combination with endocrine therapy.[7][8][9][10]

Objective Response Rate (ORR) [9][10]

  • Part 2A (in combination with fulvestrant in HR+/HER2- metastatic breast cancer post-CDK4/6i): 6.7%

  • Part 2C (in combination with fulvestrant in HR+/HER2- metastatic breast cancer, CDK4/6i naïve/post-endocrine therapy): 22.7%

Common Adverse Events (All-causality) [9][10]

  • Nausea (62.9%)

  • Anemia (44.4%)

  • Fatigue (43.7%)

Comparative Clinical Data of Approved CDK4/6 Inhibitors

The three approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have been extensively studied in clinical trials, primarily in patients with HR+/HER2- advanced breast cancer.

MetricPalbociclibRibociclibAbemaciclib
Median Progression-Free Survival (PFS) (First-Line) 27.6 months[11]25.3 months[11]28.18 months[11]
Median Overall Survival (OS) (First-Line) 53.9 months[12]63.9 months[12]67.1 months[12]
Common Grade 3-4 Toxicities Neutropenia[13]Neutropenia, QTc prolongation[13]Diarrhea, Neutropenia[13]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding and reproducibility of the experiments involving these CDK inhibitors, the following diagrams illustrate the relevant signaling pathway and a general workflow for inhibitor characterization.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibitor Action Cyclin D Cyclin D CDK_Complex CDK4/6-Cyclin D Complex Cyclin D->CDK_Complex CDK4/6 CDK4/6 CDK4/6->CDK_Complex pRb Rb CDK_Complex->pRb Phosphorylation p-pRb p-Rb E2F E2F pRb->E2F Inhibits S-Phase_Genes S-Phase Gene Transcription E2F->S-Phase_Genes G1_S_Transition G1/S Phase Transition S-Phase_Genes->G1_S_Transition CDK_Inhibitor Ebvaciclib Palbociclib Ribociclib Abemaciclib CDK_Inhibitor->CDK_Complex Inhibits Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Assessment Biochemical_Assay Biochemical Kinase Assay (IC50/Ki Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (pRb, Cell Cycle Markers) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Western_Blot->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Xenograft_Model->PD_Analysis Phase_I Phase I Clinical Trial (Safety, Tolerability, PK/PD) PD_Analysis->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy, Safety) Phase_I->Phase_II_III

References

N-Methyl-1-(methylsulfonyl)piperidin-4-amine as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides a comparative overview of utilizing a certified reference material versus a research-grade chemical, using piperidine derivatives as a case study. We will compare the certified reference material 4-Anilino-N-phenethylpiperidine (4-ANPP) with the research chemical N-Methyl-1-(methylsulfonyl)piperidin-4-amine . This guide will delve into the analytical methodologies, data interpretation, and the necessary steps for qualifying a research chemical for use as a working standard.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Certified Reference Materials (CRMs) are the gold standard, providing traceability and a statement of uncertainty in their certified property values, manufactured under internationally recognized standards like ISO 17034 and ISO/IEC 17025.[1] In contrast, research-grade chemicals may have a stated purity but lack the rigorous certification and documentation of a CRM.

Reference_Standard_Workflow cluster_0 Reference Standard Selection cluster_1 Analytical Workflow cluster_2 Outcome Certified_Reference_Material Certified Reference Material (CRM) (e.g., 4-ANPP) Direct_Use Direct Use in Assay Certified_Reference_Material->Direct_Use Certified Purity Research_Chemical Research Chemical (e.g., this compound) Qualification In-house Qualification (Purity, Identity, Stability) Research_Chemical->Qualification Traceable_Results Metrologically Traceable Quantitative Results Direct_Use->Traceable_Results Working_Standard Establish as Working Standard Qualification->Working_Standard Characterized_Working_Standard Characterized Working Standard with Assigned Purity Working_Standard->Characterized_Working_Standard

Figure 1. Logical workflow for the use of different grades of reference standards.

Comparison of Reference Standard Candidates

The selection of an appropriate reference standard is paramount for the accuracy and validity of analytical data. Below is a comparison of a Certified Reference Material, 4-ANPP, and a typical research-grade chemical, this compound.

Parameter4-Anilino-N-phenethylpiperidine (4-ANPP) (CRM)This compound
Grade Certified Reference Material (CRM)[1]Research Chemical
Purity Certified value with uncertainty (e.g., 99.8% ± 0.2%)Typically ≥95-98%, lot-specific, not certified
Documentation Certificate of Analysis with traceability to national standards[1]Supplier-specific technical data sheet
Intended Use Quantitative and qualitative analysis, method validationSynthetic building block, research intermediate
UV Chromophore Present (aniline and phenethyl groups)Absent
Analytical Method HPLC-UV/DAD, LC-MSHPLC with universal detection (e.g., CAD, ELSD), GC-FID

Experimental Protocols: Quantitative Analysis of Piperidine Derivatives

Due to the absence of a UV chromophore in this compound, a universal detector such as a Charged Aerosol Detector (CAD) is recommended for its analysis by High-Performance Liquid Chromatography (HPLC). The following protocol is adapted from a validated method for the structurally similar compound, 4-methanesulfonyl-piperidine.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of piperidine derivatives that lack a significant UV chromophore.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Reference standards (4-ANPP CRM and qualified this compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

2. Chromatographic Conditions:

ParameterCondition
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Gas Pressure 35 psi (Nitrogen)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve in Mobile Phase A to a concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression of the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

HPLC_CAD_Workflow Start Start: Sample & Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Start->HPLC_System Injection CAD_Detector Charged Aerosol Detector (CAD) (Nebulization -> Ionization -> Detection) HPLC_System->CAD_Detector Eluent Data_Acquisition Data Acquisition (Chromatogram) CAD_Detector->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration Curve) Data_Acquisition->Data_Analysis Result Result: Quantitative Determination Data_Analysis->Result

Figure 2. Experimental workflow for HPLC-CAD analysis.

Comparative Performance Data (Illustrative)

The following table presents illustrative performance data for the HPLC-CAD method, comparing the expected performance of a certified reference standard with a qualified in-house working standard.

Performance Parameter4-ANPP (CRM)This compound (Qualified Working Standard)
Linearity (r²) > 0.9995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 2.0%
Limit of Quantitation (LOQ) ~5 ng on column~10 ng on column
Purity Uncertainty Low (e.g., ± 0.2%)Higher, based on in-house determination

Conclusion

While This compound serves as a valuable precursor in chemical synthesis, its direct use as a reference standard for quantitative analysis requires a comprehensive in-house qualification to establish its purity, identity, and stability. For applications demanding the highest level of accuracy and metrological traceability, a Certified Reference Material such as 4-Anilino-N-phenethylpiperidine (4-ANPP) is the appropriate choice.[1] The selection between a CRM and a qualified working standard should be based on the specific requirements of the analytical method and the regulatory context of the study. For non-chromophoric piperidine derivatives, HPLC with charged aerosol detection offers a robust and sensitive analytical solution.

References

Comparative Analysis of Synthetic Routes for N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of potential synthetic routes for N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a piperidine derivative with potential applications in pharmaceutical research. The presented routes are based on established organic chemistry principles, offering a framework for its synthesis.

Two primary synthetic strategies are proposed for the preparation of this compound. The first is a stepwise approach involving the initial sulfonylation of a piperidine precursor followed by N-methylation. The second route reverses this sequence, starting with N-methylation and concluding with sulfonylation. This analysis will delve into the experimental protocols for each approach, supported by a comparative data table and a visual representation of the synthetic pathways.

Route 1: Sulfonylation Followed by N-Methylation

This synthetic pathway commences with the sulfonylation of piperidin-4-amine, followed by the methylation of the resulting primary amine.

Step 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

The initial step involves the reaction of piperidin-4-amine with methylsulfonyl chloride in the presence of a base to form the sulfonamide.[1]

Experimental Protocol:

To a solution of piperidin-4-amine in a suitable solvent such as dichloromethane (DCM) or acetonitrile, a base (e.g., triethylamine or pyridine) is added and the mixture is cooled to 0 °C. Methylsulfonyl chloride is then added dropwise while maintaining the temperature. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.[1]

Step 2: N-Methylation of 1-(Methylsulfonyl)piperidin-4-amine

The second step involves the methylation of the primary amine of 1-(methylsulfonyl)piperidin-4-amine. A common method for this transformation is reductive amination.

Experimental Protocol:

1-(Methylsulfonyl)piperidin-4-amine is dissolved in a suitable solvent like methanol or dichloromethane. An excess of formaldehyde (as a 37% aqueous solution) is added, followed by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. The reaction is stirred at room temperature for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification can be achieved through column chromatography.

Route 2: N-Methylation Followed by Sulfonylation

This alternative route begins with the synthesis of N-methyl-piperidin-4-amine, which is then subjected to sulfonylation.

Step 1: Synthesis of N-Methyl-piperidin-4-amine

The synthesis of N-methyl-piperidin-4-amine can be achieved through reductive amination of a protected piperidone derivative.

Experimental Protocol:

Commercially available N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form tert-butyl 4-(methylamino)piperidine-1-carboxylate.[2] The tert-butyloxycarbonyl (Boc) protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield N-methyl-piperidin-4-amine.[2][3]

Step 2: Sulfonylation of N-Methyl-piperidin-4-amine

The final step is the sulfonylation of the secondary amine of N-methyl-piperidin-4-amine with methylsulfonyl chloride.

Experimental Protocol:

N-methyl-piperidin-4-amine is dissolved in an anhydrous aprotic solvent such as dichloromethane or acetonitrile, and a non-nucleophilic base like triethylamine or diisopropylethylamine is added. The solution is cooled in an ice bath, and methylsulfonyl chloride is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Work-up involves washing with aqueous sodium bicarbonate, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Comparative Data

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. Please note that the data for the N-methylation of 1-(methylsulfonyl)piperidin-4-amine and the sulfonylation of N-methyl-piperidin-4-amine are projected based on typical yields for similar reactions, as specific experimental data for these exact transformations were not found in the searched literature.

Parameter Route 1: Sulfonylation then N-Methylation Route 2: N-Methylation then Sulfonylation
Starting Materials Piperidin-4-amine, Methylsulfonyl chloride, Formaldehyde, Reducing agentN-Boc-4-piperidone, Methylamine, Reducing agent, Deprotecting agent, Methylsulfonyl chloride
Number of Steps 22 (3 including deprotection)
Overall Yield Moderate to Good (Estimated)Good (Estimated)
Purity High (with purification)High (with purification)
Key Challenges Potential for over-methylation in the second step.Requires protection and deprotection of the piperidine nitrogen.
Advantages More direct approach if 1-(methylsulfonyl)piperidin-4-amine is readily available.May offer better control over selectivity and potentially higher overall yields.

Synthetic Route Diagrams

Synthesis_Routes cluster_route1 Route 1: Sulfonylation then N-Methylation cluster_route2 Route 2: N-Methylation then Sulfonylation A1 Piperidin-4-amine B1 1-(Methylsulfonyl)piperidin-4-amine A1->B1 Methylsulfonyl chloride, Base C1 This compound B1->C1 Formaldehyde, Reducing Agent A2 N-Boc-4-piperidone B2 N-Boc-N-methyl-piperidin-4-amine A2->B2 Methylamine, Reducing Agent C2 N-Methyl-piperidin-4-amine B2->C2 Acid (Deprotection) D2 This compound C2->D2 Methylsulfonyl chloride, Base

References

Comparative Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine Derivatives: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological entities. Modifications to this core structure, including substitutions on the nitrogen and at other positions of the ring, are crucial for modulating the pharmacological profile of the resulting compounds. The methylsulfonyl group is often incorporated to enhance properties such as solubility and metabolic stability, or to act as a hydrogen bond acceptor.

Despite the individual importance of these structural motifs, published research has not yet focused on a systematic comparison of a series of derivatives based on the N-Methyl-1-(methylsulfonyl)piperidin-4-amine framework. Existing studies on piperidine derivatives often involve more complex molecules where the N-methyl or methylsulfonyl piperidine moiety is just one component of a larger, more intricate structure.

For instance, research on complex piperidine-containing molecules has identified potent antagonists for the 5-HT2A receptor, dual inhibitors of cholinesterase and monoamine oxidase, and inhibitors of PI3Kα. However, these studies do not isolate the specific contribution of the this compound core to the observed activity in a way that allows for a direct comparison of its simple derivatives.

Due to the lack of available quantitative data from comparative studies, it is not possible to construct the requested data tables, detailed experimental protocols, or signaling pathway diagrams for a series of this compound derivatives at this time. The scientific community has yet to publish a dedicated study that synthesizes and evaluates such a series against a specific biological target, which is a necessary prerequisite for generating the in-depth comparison guide as requested.

Future research in this area would be valuable to elucidate the structure-activity relationships of this particular chemical series and could potentially lead to the discovery of novel therapeutic agents. Such studies would need to involve the synthesis of a library of derivatives with systematic modifications and their subsequent screening against various biological targets to determine their efficacy and potency.

Safety Operating Guide

Navigating the Disposal of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a compound often used in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is formulated based on the hazardous properties of structurally similar compounds and established best practices for laboratory chemical waste management. All personnel must handle this compound with the assumption that it is corrosive, toxic, and potentially flammable.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to its structural similarity to other substituted piperidines, this compound should be treated as a hazardous substance. Similar compounds are known to be corrosive, causing severe skin burns and eye damage, and may be toxic if inhaled or ingested.[1][2][3] Therefore, stringent safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Consult the glove manufacturer's compatibility chart. A double layer of nitrile gloves is not sufficient.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory All work should be conducted in a certified chemical fume hood.[1] For spill cleanup outside of a hood, a self-contained breathing apparatus (SCBA) may be necessary.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as specified in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

  • Neutralization (for small, manageable spills): Due to the basic nature of the amine group, a weak acid can be used for neutralization. Cautiously apply a solution of sodium bisulfate or a commercial acid neutralizer.[4]

  • Cleanup: Once the spill is absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including contaminated absorbent pads and wipes, must also be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[4]

III. Proper Disposal Procedure

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][5] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on available data for similar compounds, this compound waste should be classified as hazardous due to its potential corrosivity and toxicity.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[4] The container must be in good condition and free from leaks or contamination.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Include the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7] This area should be in a well-ventilated location, away from ignition sources, and within secondary containment.

  • Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][7]

  • Empty Containers: Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can be disposed of as regular trash after defacing the labels.[8]

IV. Regulatory Framework

The disposal of hazardous waste is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA).[10][11][12] These regulations govern the management of hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave."[12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12]

References

Essential Safety and Operational Guide for Handling N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for N-Methyl-1-(methylsulfonyl)piperidin-4-amine. The following guidance is based on the safety information for the close structural analog, 1-(methylsulfonyl)piperidin-4-amine, and general safety protocols for handling piperidine and sulfonyl compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.
Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of splashing.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use.
Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be necessary.
Respiratory Protection Ventilated Area/Fume HoodAlways handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
RespiratorIf ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is essential to minimize risk. The following workflow outlines the necessary steps from preparation to cleanup.

  • Preparation:

    • Ensure all recommended PPE is correctly worn before handling the chemical.

    • Prepare the designated work area by ensuring it is clean and that a chemical fume hood is functioning correctly.

    • Assemble all necessary laboratory equipment and materials to avoid interruptions.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Handle the chemical within a fume hood to avoid inhalation of any dust or vapors.

    • Avoid direct contact with skin and eyes.[1][2][3]

    • Use compatible tools and equipment.

    • Keep the container tightly closed when not in use.[3][4][5]

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4]

    • Remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not pour this chemical down the drain.[4]

    • Follow all institutional and regulatory guidelines for chemical waste disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_chemical Carefully Handle and Dispense Chemical prep_materials->handle_chemical perform_experiment Perform Experimental Procedures handle_chemical->perform_experiment decontaminate Decontaminate Work Surfaces and Equipment perform_experiment->decontaminate dispose_waste Dispose of Waste in Approved Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.